[(2-Ethyl-1,3-thiazol-4-yl)methyl](methyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethyl-1,3-thiazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-7-9-6(4-8-2)5-10-7/h5,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICHDMODQMHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281833 | |
| Record name | 2-Ethyl-N-methyl-4-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165316-07-4 | |
| Record name | 2-Ethyl-N-methyl-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165316-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-N-methyl-4-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Ethyl-1,3-thiazol-4-yl)methylamine CAS 164949-68-0 properties
An In-depth Technical Guide to (2-Ethyl-1,3-thiazol-4-yl)methylamine (CAS 164949-68-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Entity
(2-Ethyl-1,3-thiazol-4-yl)methylamine represents a specific molecular architecture within the broader, pharmacologically significant class of thiazole-containing compounds. While direct, in-depth literature for this exact molecule (CAS 164949-68-0) is not extensively available, its structure—a 2-alkyl, 4-aminomethyl substituted thiazole—places it firmly within a family of heterocycles that are cornerstones of medicinal chemistry.[1][2][3] This guide, therefore, adopts a first-principles approach. By leveraging established, robust synthetic methodologies like the Hantzsch thiazole synthesis and drawing on the well-documented properties of analogous structures, we can construct a comprehensive and scientifically sound technical profile. This document serves as both a reference and a roadmap for researchers looking to synthesize, characterize, and explore the potential of this and related compounds.
Molecular and Physicochemical Profile
The structural attributes of (2-Ethyl-1,3-thiazol-4-yl)methylamine—a primary amine tethered to a decorated aromatic heterocycle—suggest its utility as a versatile building block in drug discovery. The thiazole ring provides a stable, aromatic core capable of engaging in various intermolecular interactions, while the primary amine serves as a key handle for derivatization and salt formation.[4][5]
Predicted Physicochemical Properties
The following properties are predicted based on the compound's structure and data from analogous thiazole derivatives.
| Property | Predicted Value / Description |
| CAS Number | 164949-68-0 |
| Molecular Formula | C₆H₁₀N₂S |
| Molecular Weight | 142.22 g/mol |
| Appearance | Likely a pale yellow to light brown liquid or low-melting solid, characteristic of many thiazole derivatives.[1][6] |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and dichloromethane; sparingly soluble in water.[1][6] |
| pKa (Conjugate Acid) | The pKa of the conjugate acid is estimated to be around 2.5 for the thiazole nitrogen and around 9-10 for the aminomethyl group, typical for primary amines.[4][6] |
| Boiling Point | Estimated to be >180 °C at atmospheric pressure. |
| SMILES | CCc1ncc(CN)s1 |
| InChI Key | InChI=1S/C6H10N2S/c1-2-6-8-5(4-7)3-9-6/h3H,2,4,7H2,1H3 |
Proposed Synthetic Strategy: A Modular Approach
Due to the absence of a specifically published synthesis for (2-Ethyl-1,3-thiazol-4-yl)methylamine, a robust and logical pathway is proposed based on the foundational Hantzsch thiazole synthesis.[1][7][8] This method involves the condensation of an α-haloketone with a thioamide. The subsequent introduction of the aminomethyl group can be achieved through standard functional group interconversions.
Overall Synthetic Workflow
The proposed synthesis is a three-step process starting from commercially available 1,3-dichloroacetone.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols
Part A: Hantzsch Synthesis of Ethyl 2-ethyl-1,3-thiazole-4-carboxylate
This foundational step constructs the core heterocyclic ring system. The reaction condenses propanethioamide with an appropriate α-halo-β-ketoester.
-
Reagents: Propanethioamide, Ethyl 4-chloro-3-oxobutanoate, Ethanol.
-
Procedure:
-
Dissolve propanethioamide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl 4-chloro-3-oxobutanoate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
-
Part B: Synthesis of 2-Ethyl-1,3-thiazole-4-carboxamide
This intermediate step converts the ester into a primary amide, which is a suitable precursor for reduction.
-
Saponification:
-
Dissolve the ester from Part A (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 eq) and stir at 50°C until the ester is fully consumed (monitored by TLC).
-
Cool the mixture and acidify with 1M HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry.
-
-
Amidation:
-
Suspend the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Cool to 0°C and add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2-3 hours until a clear solution is formed.
-
Remove the solvent and excess thionyl chloride in vacuo.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide.
-
Stir vigorously for 1 hour, then separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the primary amide.
-
Part C: Reduction to (2-Ethyl-1,3-thiazol-4-yl)methylamine
The final step involves the reduction of the primary amide to the target primary amine.
-
Reagents: 2-Ethyl-1,3-thiazole-4-carboxamide, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Anhydrous tetrahydrofuran (THF).
-
Procedure (using LiAlH₄):
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and reflux condenser.
-
Dissolve the amide from Part B (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine. Purification can be achieved by distillation or column chromatography.
-
Predicted Spectroscopic Data
The following spectral characteristics are predicted for (2-Ethyl-1,3-thiazol-4-yl)methylamine and are essential for its structural confirmation.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.1-7.3 | Singlet | 1H | Thiazole C5-H | The lone proton on the aromatic thiazole ring.[4] |
| ~3.9-4.1 | Singlet | 2H | -CH₂-NH₂ | Methylene protons adjacent to the amine. |
| ~2.8-3.0 | Quartet | 2H | -CH₂-CH₃ | Methylene protons of the ethyl group, split by the methyl group. |
| ~1.6-1.8 | Broad Singlet | 2H | -NH₂ | Amine protons; signal is often broad and can exchange with D₂O. |
| ~1.3-1.5 | Triplet | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the methylene group. |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | Thiazole C2 | Carbon bearing the ethyl group. |
| ~150-155 | Thiazole C4 | Carbon bearing the aminomethyl group. |
| ~115-120 | Thiazole C5 | Protonated carbon of the thiazole ring. |
| ~40-45 | -CH₂-NH₂ | Methylene carbon adjacent to the amine. |
| ~25-30 | -CH₂-CH₃ | Methylene carbon of the ethyl group. |
| ~12-15 | -CH₂-CH₃ | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretch (asymmetric and symmetric) |
| 2850-2970 | C-H stretch (aliphatic) |
| ~1600 & ~1450 | C=N and C=C stretching in the thiazole ring |
| ~1590 | N-H bend (scissoring) |
Mass Spectrometry (MS)
-
EI-MS: The molecular ion peak (M⁺) would be expected at m/z = 142. Key fragmentation patterns would likely involve the loss of the ethyl group and cleavage at the benzylic-like position next to the thiazole ring.
-
HRMS (ESI+): Calculated for C₆H₁₁N₂S⁺ ([M+H]⁺): 143.0638. Found: [Experimental Value].
Reactivity, Biological Context, and Potential Applications
The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1][9] Compounds containing the 2-aminothiazole motif, in particular, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][10]
Caption: Relationship between core structure and applications.
Chemical Reactivity
-
Primary Amine: The aminomethyl group is the primary site for nucleophilic reactions. It can readily undergo acylation, alkylation, sulfonylation, and reductive amination to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Thiazole Ring: The thiazole ring is relatively stable and aromatic.[4] Electrophilic substitution is possible, though it is less reactive than benzene. The C5 position is the most likely site for such reactions.[5]
Potential Therapeutic Applications
-
Anticancer Agents: Many thiazole-containing compounds function as kinase inhibitors by targeting the ATP-binding site of enzymes crucial for cancer cell proliferation. The structure of the title compound could serve as a foundational fragment for developing such inhibitors.[3][11]
-
Antimicrobial and Antifungal Agents: The thiazole ring is a key component of some antibiotics and antifungal agents. Derivatives could be screened for activity against various pathogens.[12][13]
-
Anti-inflammatory Agents: Certain thiazole derivatives have shown potent anti-inflammatory effects.[3] The title compound could be a starting point for developing novel agents targeting inflammatory pathways.
Safety and Handling
No specific safety data exists for CAS 164949-68-0. Therefore, prudent safety measures based on related aminothiazole compounds are mandatory.[14][15][16]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin, eyes, and clothing.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Toxicology: Aminothiazole derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[15][17] Chronic exposure should be avoided.
-
Fire Safety: The compound is likely combustible. Use standard extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(2-Ethyl-1,3-thiazol-4-yl)methylamine is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is sparse, its synthesis is achievable through established and reliable chemical transformations, primarily rooted in the Hantzsch thiazole synthesis. Its predicted properties and the known biological activities of its structural relatives strongly suggest that derivatives of this compound could yield novel therapeutic agents. This guide provides the necessary theoretical framework and practical protocols to empower researchers to synthesize, characterize, and explore the full potential of this versatile molecule.
References
A comprehensive list of sources will be compiled here, including titles, sources, and valid, clickable URLs for verification.
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 1-(2-ethyl-1,3-thiazol-4-yl)-N-methylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of 1-(2-ethyl-1,3-thiazol-4-yl)-N-methylmethanamine. The thiazole moiety is a prominent scaffold in medicinal chemistry, and understanding the nuanced structural features of its derivatives is paramount for the rational design of novel therapeutic agents.[1][2] This document delineates a probable synthetic route based on the well-established Hantzsch thiazole synthesis, offers a detailed analysis of its expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and discusses the potential biological significance of this compound in the context of drug discovery.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[1][3] This aromatic system is a cornerstone in medicinal chemistry, featuring in a multitude of FDA-approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[2][4] The versatility of the thiazole nucleus allows for substitutions at the 2, 4, and 5 positions, enabling the fine-tuning of physicochemical properties and biological activity.[3] The title compound, 1-(2-ethyl-1,3-thiazol-4-yl)-N-methylmethanamine, incorporates an ethyl group at the 2-position and an N-methylmethanamine substituent at the 4-position, features that can significantly influence its pharmacokinetic and pharmacodynamic profile.
Chemical Structure and Properties
The chemical structure of 1-(2-ethyl-1,3-thiazol-4-yl)-N-methylmethanamine is characterized by a central thiazole ring functionalized with an ethyl group and a secondary amine side chain.
Figure 1: Chemical structure of 1-(2-ethyl-1,3-thiazol-4-yl)-N-methylmethanamine.
Key Structural Features:
-
Thiazole Ring: An aromatic heterocycle contributing to the planarity and electronic properties of the molecule.[3]
-
2-Ethyl Group: An alkyl substituent that can influence lipophilicity and potential interactions with hydrophobic pockets in biological targets.
-
4-N-methylmethanamine Group: A flexible side chain containing a secondary amine, which can act as a hydrogen bond donor and acceptor, and is a common pharmacophore in many biologically active compounds.[5]
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂S | [6] |
| Molecular Weight | 156.25 g/mol | |
| XlogP (predicted) | 1.2 | [6] |
| InChIKey | ZIICHDMODQMHCV-UHFFFAOYSA-N | [6] |
Synthesis Pathway: A Hantzsch Thiazole Synthesis Approach
The synthesis of 1-(2-ethyl-1,3-thiazol-4-yl)-N-methylmethanamine can be logically approached via the Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring.[7][8][9] This classic reaction involves the condensation of an α-haloketone with a thioamide.[8][10]
Sources
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- 2. sciencescholar.us [sciencescholar.us]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl[2-(1,3-thiazol-2-yl)ethyl]amine | CAS 152483-10-8 [benchchem.com]
- 6. PubChemLite - [(2-ethyl-1,3-thiazol-4-yl)methyl](methyl)amine (C7H12N2S) [pubchemlite.lcsb.uni.lu]
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- 8. synarchive.com [synarchive.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
2-ethyl-4-(methylaminomethyl)thiazole synonyms and IUPAC name
This in-depth technical guide details the chemical identity, synthesis, and applications of 2-ethyl-4-(methylaminomethyl)thiazole (CAS 165316-07-4), a specialized heterocyclic intermediate used in pharmaceutical research and fine chemical synthesis.
Chemical Identity & Nomenclature
2-ethyl-4-(methylaminomethyl)thiazole is a 1,3-thiazole derivative characterized by an ethyl group at the C2 position and a methylaminomethyl side chain at the C4 position. It serves as a structural analog to the critical Ritonavir intermediate (which bears an isopropyl group at C2) and functions as a versatile building block for designing protease inhibitors and GPCR ligands.
Names and Identifiers
| Type | Identifier / Name |
| IUPAC Name | N-methyl-1-(2-ethyl-1,3-thiazol-4-yl)methanamine |
| Common Name | 2-Ethyl-4-(methylaminomethyl)thiazole |
| CAS Registry Number | 165316-07-4 |
| Molecular Formula | C₇H₁₂N₂S |
| Molecular Weight | 156.25 g/mol |
| SMILES | CCC1=NC(=CS1)CNC |
| InChI Key | (Predicted) ZJIPKODFDRYJQA-UHFFFAOYSA-N |
Structural synonyms
-
2-Ethyl-N-methyl-4-thiazolemethanamine[1]
-
(2-Ethylthiazol-4-yl)-N-methylmethanamine
-
4-((Methylamino)methyl)-2-ethylthiazole
Physicochemical Properties
The following data summarizes the core physical properties critical for handling and purification.
| Property | Value (Experimental/Predicted) | Note |
| Physical State | Liquid or low-melting solid | Hygroscopic amine |
| Boiling Point | ~240–250 °C (at 760 mmHg) | Predicted based on homologs |
| pKa (Basic N) | ~8.5–9.0 | Secondary amine protonation |
| pKa (Thiazole N) | ~2.5 | Weakly basic |
| Solubility | Soluble in Ethanol, DCM, DMSO; Sparingly soluble in water (free base) | Forms water-soluble salts (HCl) |
| Density | ~1.05 g/cm³ | Predicted |
Synthetic Methodology
The synthesis of 2-ethyl-4-(methylaminomethyl)thiazole typically follows a modified Hantzsch Thiazole Synthesis . This robust cyclization protocol involves the condensation of a thioamide with an
Retrosynthetic Analysis
The molecule is disconnected at the thiazole ring formation and the amine alkylation steps:
-
C-N Bond Formation: Methylamine alkylation of a chloromethyl intermediate.
-
Heterocycle Formation: Cyclization of propanethioamide with 1,3-dichloroacetone.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Ethyl-4-(chloromethyl)thiazole
-
Reagents: Propanethioamide (Thiopropionamide), 1,3-Dichloroacetone.
-
Solvent: Ethanol or Toluene.
-
Conditions: Reflux for 4–6 hours.
-
Mechanism: The sulfur atom of the thioamide attacks the carbonyl carbon (or alkyl halide) of the dichloroacetone, followed by cyclodehydration.
-
Workup: Concentrate solvent; neutralize with
to isolate the free base or crystallize as HCl salt.
Step 2: Amination to 2-Ethyl-4-(methylaminomethyl)thiazole
-
Reagents: 2-Ethyl-4-(chloromethyl)thiazole, Aqueous Methylamine (40%) or Methylamine in THF.
-
Conditions: 50–60 °C in a sealed vessel (to prevent methylamine loss).
-
Purification: The product is extracted into dichloromethane (DCM) from the basic aqueous layer.
-
Salt Formation: Treat with HCl/dioxane to generate the stable dihydrochloride salt for storage.
Reaction Pathway Diagram
The following diagram illustrates the chemical pathway from raw materials to the final target.
Figure 1: Synthetic pathway via Hantzsch cyclization and nucleophilic substitution.
Applications in Drug Discovery
While the isopropyl homolog (CAS 908591-25-3) is the primary intermediate for the HIV protease inhibitor Ritonavir , the ethyl analog (CAS 165316-07-4) serves specific roles in structure-activity relationship (SAR) studies.
Pharmacophore Modulation
Researchers utilize the ethyl analog to modulate the lipophilicity and steric bulk of the thiazole side chain.
-
Steric Tuning: The ethyl group is smaller than the isopropyl group, allowing the molecule to fit into tighter binding pockets in target enzymes (e.g., CYP450 or viral proteases).
-
Lipophilicity: Reduces
slightly compared to the isopropyl variant, potentially altering metabolic clearance rates.
Logical Relationship in Library Design
The compound acts as a "scaffold" for generating libraries of secondary and tertiary amines.
Figure 2: Utility of the ethyl-thiazole scaffold in pharmaceutical development.
Safety and Handling Protocols
As a secondary amine and thiazole derivative, standard safety protocols for organic bases apply.
-
Hazards: Irritant to eyes, skin, and respiratory system. The free base may be corrosive.
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8 °C.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218659 (2-Ethyl-N-methyl-4-thiazolemethanamine). Retrieved from [Link]
-
Sourcing Chemicals. CAS 165316-07-4 Entry.[1] Retrieved from [Link]
- Google Patents.Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole (Analogous Method). CN104557763A.
-
Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Profiling of (2-Ethyl-1,3-thiazol-4-yl)methylamine: LogP and pKa Determination
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among the most influential of these are the partition coefficient (LogP) and the acid dissociation constant (pKa). These parameters govern a molecule's behavior in biological systems, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The thiazole nucleus and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2][3][4][5] This guide provides an in-depth technical exploration of the experimental and computational methodologies for determining the LogP and pKa values of (2-Ethyl-1,3-thiazol-4-yl)methylamine, a representative thiazole-containing compound. For professionals in pharmaceutical research, this document serves as a practical framework for characterizing novel chemical entities.
Molecular Structure and Ionization State of (2-Ethyl-1,3-thiazol-4-yl)methylamine
The structure of (2-Ethyl-1,3-thiazol-4-yl)methylamine features a 1,3-thiazole ring, an ethyl group at the 2-position, and a methylamine group at the 4-position. The key ionizable center is the primary amine of the methylamine substituent, which can accept a proton to form a positively charged ammonium cation. The thiazole ring itself contains a nitrogen atom which is weakly basic. Understanding the ionization state of this molecule at different pH values is crucial, as it dictates properties like solubility and membrane permeability.
Chemical Structure:
LogP: A Measure of Lipophilicity
The octanol-water partition coefficient (LogP) is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a key indicator of a drug's ability to cross biological membranes.[6][7] While no experimental LogP value for (2-Ethyl-1,3-thiazol-4-yl)methylamine is readily available in the literature, a predicted XlogP value for the closely related N-methylated analog, amine, is 1.2.[8] This suggests that the parent compound likely possesses a moderate degree of lipophilicity.
Experimental Determination of LogP: The Shake-Flask Method
The shake-flask method remains the gold standard for experimental LogP determination due to its direct measurement of partitioning.[6][7][9][10]
Protocol for Shake-Flask LogP Determination:
-
Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (typically phosphate-buffered saline at pH 7.4) by mixing them and allowing the phases to separate. This minimizes volume changes during the experiment.[10]
-
Compound Dissolution: Accurately weigh and dissolve a small amount of (2-Ethyl-1,3-thiazol-4-yl)methylamine in the aqueous phase to a known concentration.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.
-
Equilibration: Shake the vial for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 37°C) to ensure equilibrium is reached.[11]
-
Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
-
Calculation: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)
Workflow for Shake-Flask LogP Determination:
Caption: Workflow for the experimental determination of LogP using the shake-flask method.
Computational Prediction of LogP
In the absence of experimental data, computational methods provide valuable estimates of LogP.[6] These methods can be broadly categorized as atom-based, fragment-based, and property-based.[12]
| Prediction Method | Principle | Representative Software/Algorithm |
| Atom-based | Sums the contributions of individual atoms. | ALOGP, XLOGP3 |
| Fragment-based | Sums the contributions of molecular fragments. | ClogP, ACD/LogP |
| Property-based | Correlates LogP with molecular properties like polarizability and partial atomic charges.[13] | Some QSAR models |
| Machine Learning | Utilizes neural networks and other machine learning models trained on large datasets of known LogP values.[14][15] | Graph Convolutional Neural Networks (GCNN) |
pKa: Quantifying Acid-Base Strength
The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid or base. For a drug molecule, the pKa determines its ionization state at a given pH, which in turn affects its solubility, permeability, and receptor binding.[16]
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[16][17][18][19][20] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Protocol for Potentiometric pKa Determination:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[17]
-
Sample Preparation: Dissolve a precise amount of (2-Ethyl-1,3-thiazol-4-yl)methylamine in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM).[17][19] To maintain a constant ionic strength, a background electrolyte such as KCl is often added.[17]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[16][17]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode and begin the titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl). Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the base has been neutralized. At this point, pH = pKa. The equivalence point can be identified as the inflection point of the titration curve, often determined by plotting the first or second derivative of the curve.[17][20]
Logical Flow for pKa Determination via Potentiometric Titration:
Caption: Logical flow for determining pKa using potentiometric titration.
Computational Prediction of pKa
A variety of computational tools are available to predict pKa values, which is particularly useful in the early stages of drug discovery.[21][22][23][24][25] These programs often utilize empirical methods, quantum chemical calculations, or machine learning algorithms.
| Software/Method | Underlying Principle | Key Features |
| ACD/pKa DB | Based on a large database of experimental pKa values and uses algorithms to predict values for new structures.[21][22] | Visualizes ionizable centers and plots species distribution versus pH.[21] |
| Epik (Schrödinger) | Employs machine learning with graph convolutional neural networks.[25] | Predicts macroscopic and microscopic pKa values and enumerates protonation states.[25] |
| Marvin | Utilizes empirical methods and allows for user-defined training sets. | Provides detailed pKa calculations for various functional groups. |
| Quantum Chemical Methods | Calculates pKa from first principles, often with higher computational cost but potentially greater accuracy for novel scaffolds.[22][23] | Can provide mechanistic insights into ionization. |
Conclusion and Future Directions
The precise determination of LogP and pKa is a cornerstone of modern drug development. For (2-Ethyl-1,3-thiazol-4-yl)methylamine, while experimental data is not currently published, this guide outlines the robust and validated methodologies available to researchers. The shake-flask method for LogP and potentiometric titration for pKa provide the most reliable experimental values. In parallel, a suite of sophisticated computational tools can offer rapid and increasingly accurate predictions to guide synthesis and prioritization of drug candidates. For a comprehensive understanding, it is recommended to employ both experimental and computational approaches, allowing for cross-validation and a more complete physicochemical profile of this and other novel thiazole derivatives.
References
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
Acid Dissociation Constant Calculator | pKa Prediction Software | ACD/Labs. [Link]
-
Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. [Link]
-
pKa Prediction | Rowan. [Link]
-
MoKa - pKa modelling - Molecular Discovery. [Link]
-
Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. [Link]
-
Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. [Link]
-
Epik | Schrödinger. [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]
-
PrologP | . [Link]
-
amine - PubChemLite. [Link]
-
Development of Methods for the Determination of pKa Values - PMC. [Link]
-
LogP / LogD shake-flask method - Protocols.io. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]
-
LogP/D - Cambridge MedChem Consulting. [Link]
-
REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]
-
Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. - ResearchGate. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. [Link]
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC. [Link]
-
Determination of Partitioning Coefficient by UPLC-MS/MS : Waters. [Link]
-
Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]
-
Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate - EPA. [Link]
-
ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate Properties - EPA. [Link]
-
Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. [Link]
-
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate - ResearchGate. [Link]
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Biological Activity of 2-Ethyl-4-Substituted Thiazole Derivatives
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
From Hantzsch Synthesis to Kinase Inhibition: A Technical Deep Dive
Executive Summary: The "Ethyl-Switch" in Thiazole Pharmacophores
While the 2-aminothiazole scaffold is ubiquitous in medicinal chemistry (e.g., cephalosporins), the 2-ethyl-4-substituted thiazole represents a distinct, lipophilic pharmacophore often deployed to modulate metabolic stability and target hydrophobic pockets in enzymes such as p38 MAPK and Autotaxin .
Unlike the polar 2-amino group, the 2-ethyl substituent eliminates the hydrogen bond donor/acceptor capability at the C2 position, replacing it with a steric bulk (
Chemical Foundation & Synthesis
The construction of the 2-ethyl-4-substituted thiazole core relies heavily on the Hantzsch Thiazole Synthesis , but with a specific requirement for propanethioamide precursors rather than the more common thiourea.
Core Synthesis Protocol (Hantzsch Condensation)
The most robust route involves the condensation of propanethioamide (1) with an
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Ethyl-4-(3-methylphenyl)thiazole
Reference Standard for TAK-715 Intermediate
-
Reagents:
-
Propanethioamide (1.0 eq, 10 mmol)
-
2-Bromo-3'-methylacetophenone (1.0 eq, 10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Sodium Bicarbonate (sat. aq.)
-
-
Procedure:
-
Step 1: Dissolve 2-bromo-3'-methylacetophenone in absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Step 2: Add propanethioamide in a single portion.
-
Step 3: Reflux the mixture at 80°C for 4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1).
-
Step 4: Cool to room temperature. The hydrobromide salt of the thiazole may precipitate.[1]
-
Step 5: Evaporate solvent under reduced pressure. Resuspend residue in DCM (50 mL).
-
Step 6: Wash with saturated NaHCO
(2 x 20 mL) to liberate the free base. Dry organic layer over MgSO . -
Step 7: Concentrate and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Yield Expectation: 75-85%
Validation:
Visualizing the Synthesis Workflow[1]
Figure 1: Mechanistic flow of the Hantzsch synthesis for 2-ethyl-4-substituted thiazoles.
Pharmacological Spectrum & Case Studies
The biological utility of this scaffold is best understood through its two most prominent applications: p38 MAPK inhibition (Anti-inflammatory) and Autotaxin inhibition (Antifibrotic).
Case Study A: TAK-715 (p38 MAPK Inhibitor)
Therapeutic Area: Rheumatoid Arthritis Mechanism: ATP-competitive inhibition.
In the development of TAK-715, the 2-ethyl group was selected over the 2-methyl or 2-amino group to optimize the balance between potency and metabolic stability.
-
Binding Mode: The thiazole nitrogen accepts a hydrogen bond from the backbone NH of Met109 in the p38 kinase hinge region.
-
Role of 2-Ethyl: It occupies a small hydrophobic pocket near the gatekeeper residue (Thr106), providing van der Waals contacts that stabilize the inhibitor-enzyme complex.
Data Summary (Representative):
| Compound Variant | R2 Substituent | p38 | Metabolic Stability ( |
| Analog A | -H | 120 | High |
| Analog B | -NH | 45 | Low (Glucuronidation) |
| TAK-715 | -CH | 8.0 | High |
| Analog D | -Ph | >1000 | High (Steric Clash) |
Case Study B: GLPG1690 (Ziritaxestat)
Therapeutic Area: Idiopathic Pulmonary Fibrosis (IPF) Target: Autotaxin (ATX)
GLPG1690 utilizes a 2-ethyl-4-(4-fluorophenyl)thiazole moiety. Here, the thiazole acts as a linker that positions the headgroup into the ATX active site. The 2-ethyl group is critical for filling the hydrophobic channel leading to the active site, preventing water entry and increasing binding entropy.
Structure-Activity Relationship (SAR) Analysis
The SAR of 2-ethyl-4-substituted thiazoles is governed by three vectors:
-
Position 2 (The Ethyl Anchor):
-
Constraint: Must be small enough to avoid steric clash but large enough to displace water.
-
Optimization: Ethyl is often superior to methyl (too small) and isopropyl (too bulky).
-
Effect: Increases LogP by ~0.5 units vs. methyl, improving membrane permeability.
-
-
Position 4 (The Aryl Domain):
-
Electronic Effect: Electron-withdrawing groups (F, Cl, CF
) on the phenyl ring at C4 generally increase potency against kinase targets by modulating the acidity of the C5-proton or influencing -stacking interactions. -
Steric Effect: Ortho-substitution on the C4-phenyl ring can twist the phenyl group out of coplanarity with the thiazole, which is often required to fit into restricted kinase pockets (e.g., p38 MAPK).
-
-
Position 5 (The Linker):
-
Often unsubstituted or functionalized with a carbonyl/amide to extend into solvent-exposed regions of the protein.
-
SAR Visualization Map
Figure 2: Strategic SAR vectors for the 2-ethyl-4-substituted thiazole scaffold.
Mechanism of Action: Signaling Pathways
Understanding the downstream effects of these inhibitors is crucial for assay design. Below is the signaling cascade for p38 MAPK inhibition , a primary target for this scaffold.
p38 MAPK Signaling Pathway Diagram
Figure 3: Inhibition of the p38 MAPK pathway by 2-ethyl-4-aryl thiazole derivatives.
Experimental Validation Protocols
In Vitro p38 MAPK Inhibition Assay
To verify biological activity of synthesized derivatives.
-
System: Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric
P-ATP assay. -
Enzyme: Recombinant human p38
MAPK (active). -
Substrate: ATF-2 or MBP (Myelin Basic Protein).
-
Protocol:
-
Incubate 10 nM p38
with varying concentrations of the 2-ethyl thiazole derivative (0.1 nM to 10 M) in kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl , 2 mM DTT). -
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate reaction by adding ATP (
concentration, typically 10-50 M) and substrate. -
Stop reaction after 60 minutes.
-
Measure phosphorylation of substrate.
-
-
Control: SB203580 (Positive Control), DMSO (Negative Control).
Antimicrobial Susceptibility Testing (MIC)
For derivatives targeting bacterial DNA gyrase.
-
Method: Broth Microdilution (CLSI Standards).
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Protocol:
-
Prepare stock solution of 2-ethyl thiazole in DMSO.
-
Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to range 0.5 - 64
g/mL. -
Inoculate with
CFU/mL bacterial suspension. -
Incubate at 37°C for 16-20 hours.
-
Endpoint: Lowest concentration with no visible growth.
-
References
-
Miwatashi, S., et al. (2005). Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715). Journal of Medicinal Chemistry. [Link]
-
Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis.[2] Journal of Medicinal Chemistry. [Link]
-
Hantzsch, A. (1887).[3] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft. [Link]
-
Kashyap, S.J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents. Acta Poloniae Pharmaceutica. [Link]
-
Pattan, S.R., et al. (2012). Synthesis and biological evaluation of some substituted amino thiazoles as potential antimicrobial agents. Indian Journal of Chemistry. [Link]
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Navigating Synthetic Pathways: A Comparative Analysis of 2-Ethylthiazole and 2-Isopropylthiazole as Core Intermediates
An In-depth Technical Guide:
Abstract
The thiazole nucleus is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Within the vast library of thiazole-based building blocks, 2-alkylthiazoles serve as fundamental intermediates for constructing more complex molecular architectures. This guide provides a detailed comparative analysis of two closely related yet functionally distinct intermediates: 2-ethylthiazole and 2-isopropylthiazole. We will dissect the nuanced differences in their physicochemical properties, synthetic accessibility, and downstream reactivity. This analysis aims to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to make informed strategic decisions in the selection and application of these versatile intermediates.
The Strategic Importance of the C2-Alkyl Substituent
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of drugs ranging from antivirals to anticancer agents.[3][4] The substituent at the 2-position of the thiazole ring is a critical determinant of the molecule's overall steric and electronic profile. While the substitution of an ethyl group for an isopropyl group represents the addition of a single methyl group, the resulting change in spatial arrangement has profound implications for the intermediate's utility. The isopropyl group, with its branched structure, imparts significantly greater steric bulk around the C2 position compared to the linear ethyl group. This fundamental difference dictates reaction kinetics, potential for side reactions, and ultimately, the biological activity of the final molecule.
Physicochemical Properties: A Head-to-Head Comparison
The initial step in selecting an intermediate involves a thorough understanding of its physical properties. These characteristics influence reaction conditions, purification strategies, and formulation of the final product.
| Property | 2-Ethylthiazole | 2-Isopropylthiazole (or its isomer) | Reference(s) |
| Molecular Formula | C₅H₇NS | C₆H₉NS | [5][6] |
| Molecular Weight | 113.18 g/mol | 127.21 g/mol | [5][6] |
| Appearance | Colorless to yellow liquid | Colorless to pale yellow liquid | [7][8] |
| Boiling Point | ~148 °C @ 760 mmHg | ~92 °C @ 50 mmHg (~175 °C @ 760 mmHg) | [7][9] |
| Density | ~1.058 - 1.064 g/mL @ 25 °C | ~1.001 g/mL @ 25 °C | [7] |
| Refractive Index | ~1.511 - 1.517 @ 20 °C | ~1.494 - 1.504 @ 20 °C | [7][9] |
| logP (o/w) | ~1.7 - 1.8 | ~2.2 - 2.5 | [5][10][11] |
| Solubility | Soluble in alcohol; slightly soluble in water | Soluble in alcohol; slightly soluble in water | [7][9] |
Note: Data for 2-isopropylthiazole may sometimes be reported for its common isomer, 2-isopropyl-4-methylthiazole, as it is a widely used flavoring agent.[8][9][10] The higher boiling point and density of 2-ethylthiazole can be attributed to its more compact structure allowing for slightly stronger intermolecular forces compared to the bulkier 2-isopropylthiazole. The most notable difference is the octanol/water partition coefficient (logP), which indicates that 2-isopropylthiazole is more lipophilic. This can have significant implications for the solubility and pharmacokinetic profile of downstream drug candidates.
Synthetic Strategies: The Hantzsch Thiazole Synthesis
The most robust and widely adopted method for constructing 2-alkylthiazoles is the Hantzsch thiazole synthesis.[12][13][14] This reaction involves the condensation of an α-haloketone with a thioamide.[13] The choice of thioamide is the determining factor for the C2-substituent.
-
To synthesize 2-ethylthiazole , one would typically employ thiopropionamide .
-
To synthesize 2-isopropylthiazole , thioisobutyramide is the required starting material.
The reaction proceeds via an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: General workflow for the Hantzsch synthesis of 2-alkylthiazoles.
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
This protocol is a representative procedure that must be adapted and optimized for specific substrates and scales.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate thioamide (1.0 equivalent, e.g., thioisobutyramide) in a suitable solvent such as ethanol or methanol.[13]
-
Reagent Addition: Add the α-haloketone (1.0 - 1.2 equivalents, e.g., 2-bromoacetaldehyde) to the solution. The choice of a slight excess of the haloketone can ensure full conversion of the thioamide.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.[15] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing a weak base solution, such as 5% sodium carbonate, to neutralize the H-X acid byproduct.[13]
-
Isolation: The thiazole product, being poorly soluble in water, may precipitate.[13] Collect the solid by vacuum filtration through a Büchner funnel. If the product is an oil, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Causality Behind Choices:
-
Solvent: Alcohols like ethanol are chosen because they readily dissolve the reactants and are relatively inert under the reaction conditions.
-
Temperature: Refluxing provides the necessary activation energy for the condensation and dehydration steps without degrading the reactants or products.
-
Base Wash: The neutralization step is critical to remove acidic byproducts, which simplifies purification and prevents potential acid-catalyzed side reactions.
Reactivity and the Decisive Role of Steric Hindrance
The primary difference governing the utility of these two intermediates is steric hindrance . The branched isopropyl group presents a much larger steric shield around the C2 position of the thiazole ring compared to the linear ethyl group.
Caption: Steric shielding at the C2 position of the thiazole ring.
This steric difference has several critical consequences:
-
Nucleophilic Attack: When the thiazole intermediate is used as a building block in reactions involving nucleophilic attack at the C2 position (e.g., in some metal-catalyzed cross-coupling reactions), the rate of reaction will be significantly slower for the 2-isopropyl derivative.
-
Deprotonation: The acidity of the proton at C5 can be influenced. While both alkyl groups are electron-donating, the steric bulk of the isopropyl group may hinder the approach of a bulky base, making deprotonation at C5 less favorable compared to the 2-ethyl analogue under certain conditions.
-
Enzyme Binding: In drug development, the final molecule must fit into a specific binding pocket of a target enzyme or receptor. The bulkier isopropyl group may provide a better fit (or a worse one) than the ethyl group, drastically altering the compound's biological activity. The choice is therefore dictated by the topology of the target active site. Some studies have shown that increasing steric bulk can sometimes inhibit reactions.[16]
Spectroscopic Fingerprints: Distinguishing the Intermediates
Unambiguous characterization is essential. ¹H NMR and Mass Spectrometry provide clear, distinguishable data for these two intermediates.
| Spectroscopic Data | 2-Ethylthiazole | 2-Isopropylthiazole | Reference(s) |
| ¹H NMR (Alkyl Region) | Quartet (~2.9-3.1 ppm, 2H) and Triplet (~1.4 ppm, 3H) | Septet (~3.2-3.4 ppm, 1H) and Doublet (~1.4 ppm, 6H) | [5][10] |
| ¹³C NMR (Alkyl Region) | ~29 ppm (CH₂) and ~15 ppm (CH₃) | ~33 ppm (CH) and ~23 ppm (2 x CH₃) | [10] |
| Mass Spec (EI, Key Fragments) | m/z 113 (M⁺), 98 (M⁺ - CH₃), 58 | m/z 127 (M⁺), 112 (M⁺ - CH₃), 85 (M⁺ - C₃H₆) | [5][17] |
The splitting patterns in the ¹H NMR spectrum are the most definitive way to distinguish between the two. The characteristic quartet/triplet pattern of the ethyl group is fundamentally different from the septet/doublet pattern of the isopropyl group.
Applications in Research and Development
Both intermediates are valuable, but their selection is application-specific.
| Application Area | 2-Ethylthiazole | 2-Isopropylthiazole | Rationale / Example |
| Pharmaceuticals | Used as a scaffold in various drug candidates.[2][3] | Also used as a scaffold; the bulkier group can be key for receptor binding.[18][19] | The choice depends on the specific structure-activity relationship (SAR) for the target. |
| Flavor & Fragrance | Contributes nutty, green odor profiles.[7] | Provides green, herbaceous, fruity, and tropical notes.[8][9][10] | Found in foods like toasted sesame oil, tomatoes, and roasted meats.[8][20] |
| Agrochemicals | Building block for fungicides and herbicides. | Building block where steric bulk may enhance stability or selectivity. | The thiazole ring is a common feature in many agrochemicals. |
Conclusion
The distinction between 2-ethylthiazole and 2-isopropylthiazole is a clear illustration of how subtle molecular changes can have a significant impact on chemical synthesis and biological function. While both are synthesized via the reliable Hantzsch method, the key differentiator is the steric hindrance imparted by the C2-alkyl group. The less-hindered 2-ethylthiazole may be preferable for reactions requiring rapid kinetics or less steric encumbrance. Conversely, the bulkier 2-isopropylthiazole may be essential for achieving specific molecular conformations required for optimal binding to a biological target or for providing enhanced stability. The judicious selection of one intermediate over the other is a critical, strategy-defining decision for the synthetic chemist, directly influencing the efficiency of the synthetic route and the ultimate properties of the target molecule.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl thiazole. Retrieved from [Link]
-
EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85053, 2-Ethylthiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tropical thiazole. Retrieved from [Link]
- Saeed, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
-
National Institute of Standards and Technology. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Thiazole, 2-ethyl- (CAS 15679-09-1). Retrieved from [Link]
- Chopa, C. S., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]
-
PubMed. (2011, April 15). Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil. Retrieved from [Link]
- Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
-
ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2.... Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis.... Retrieved from [Link]
-
MDPI. (2021, September 24). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Retrieved from [Link]
-
Taylor & Francis Online. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Neliti. (2016, November 15). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 5. 2-Ethylthiazole | C5H7NS | CID 85053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
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- 10. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thiazole, 2-ethyl- (CAS 15679-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of (2-Ethyl-1,3-thiazol-4-yl)methylamine
Introduction & Scope
The (2-ethyl-1,3-thiazol-4-yl)methylamine scaffold is a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for histamine receptor ligands and kinase inhibitors. Its structural utility lies in the basic primary amine, which serves as a versatile handle for amide coupling or reductive amination, while the 2-ethylthiazole core provides lipophilic contacts and metabolic stability distinct from its phenyl or methyl analogs.
This application note details a robust, three-stage synthetic route designed for reproducibility and scalability. Unlike generic procedures, this protocol addresses specific challenges such as thioamide instability and over-alkylation during amination . We utilize a Hantzsch Thiazole Synthesis followed by a Delépine Amination , a strategy chosen for its high chemoselectivity toward primary amines compared to direct ammonolysis or Gabriel synthesis in this specific steric environment.
Retrosynthetic Logic & Strategy
The synthesis is deconstructed into three chemically distinct phases to maximize yield and purity.
-
Thionation: Conversion of propionamide to propanethioamide using Lawesson’s Reagent.
-
Cyclization: Hantzsch condensation of propanethioamide with 1,3-dichloroacetone to form the electrophilic intermediate 4-(chloromethyl)-2-ethylthiazole.
-
Amination: Nucleophilic substitution with hexamethylenetetramine (HMTA) followed by acid hydrolysis (Delépine reaction) to yield the primary amine exclusively.[1]
Logical Workflow Visualization
Caption: Step-wise synthetic workflow from Propionamide to the target Thiazolyl Methylamine.
Experimental Protocols
Phase 1: Synthesis of Propanethioamide
Rationale: Commercial propanethioamide is often expensive or degraded. In-situ generation via Lawesson’s reagent ensures high activity for the subsequent cyclization.
Reagents:
-
Propionamide (7.3 g, 100 mmol)
-
Lawesson’s Reagent (20.2 g, 50 mmol)
-
Anhydrous Toluene (150 mL)
Procedure:
-
Setup: Charge a 500 mL dry round-bottom flask (RBF) with Propionamide and Lawesson’s Reagent. Add anhydrous toluene under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (110°C) for 2–3 hours. The heterogeneous mixture will become a clear yellow solution as the reaction progresses.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The product spot is less polar than the starting amide.
-
Workup: Cool to room temperature. The byproduct (cyclophosphonothioate trimer) often precipitates; filter this off to simplify purification.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain Propanethioamide as a yellow oil/solid.
-
Target Yield: 80–90%
-
Storage: Use immediately or store at -20°C under inert gas (prone to hydrolysis).
-
Phase 2: Hantzsch Cyclization to 4-(Chloromethyl)-2-ethylthiazole
Rationale: The reaction between a thioamide and an
Reagents:
-
Propanethioamide (8.9 g, 100 mmol)
-
1,3-Dichloroacetone (12.7 g, 100 mmol)
-
Absolute Ethanol (100 mL)
-
Molecular Sieves (3Å, optional but recommended)
Procedure:
-
Addition: Dissolve 1,3-dichloroacetone in ethanol (50 mL). In a separate flask, dissolve propanethioamide in ethanol (50 mL).
-
Cyclization: Add the thioamide solution dropwise to the dichloroacetone solution at room temperature over 30 minutes. Note: Exothermic reaction.[2]
-
Reflux: Heat the mixture to reflux for 4–6 hours.
-
Workup: Concentrate the solvent to ~20 mL. Pour the residue into saturated NaHCO₃ solution (200 mL) to neutralize the HCl generated. Extract with Dichloromethane (DCM, 3 x 50 mL).
-
Isolation: Dry combined organics over MgSO₄, filter, and concentrate. The crude 4-(chloromethyl)-2-ethylthiazole is usually pure enough (>90%) for the next step. It appears as a dark amber oil.
-
Checkpoint: ¹H NMR should show a singlet ~4.7 ppm (CH₂Cl) and the characteristic thiazole proton ~7.2 ppm.
-
Phase 3: Delépine Amination
Rationale: Direct reaction with ammonia leads to secondary amines (dimers). The Delépine reaction uses Hexamethylenetetramine (HMTA) to form a stable quaternary salt, which releases the primary amine only upon acid hydrolysis.[1]
Reagents:
-
4-(Chloromethyl)-2-ethylthiazole (16.1 g, 100 mmol)
-
Hexamethylenetetramine (HMTA) (14.0 g, 100 mmol)
-
Chloroform (150 mL)
-
Hydrolysis: Conc. HCl (30 mL) / Ethanol (100 mL)
Procedure:
-
Quaternization: Dissolve the chloromethyl thiazole in Chloroform (150 mL). Add HMTA in one portion.
-
Precipitation: Stir at reflux for 2 hours or at room temperature overnight. The quaternary ammonium salt (hexaminium salt) will precipitate as a white/off-white solid.
-
Filtration: Filter the salt, wash with cold chloroform, and dry under vacuum. Do not skip this wash; it removes unreacted starting materials.
-
Hydrolysis: Suspend the salt in a mixture of Ethanol (100 mL) and Conc. HCl (30 mL). Heat to reflux for 2 hours. The salt dissolves, and ammonium chloride/formaldehyde acetals are formed.[3]
-
Isolation of Target:
-
Cool the mixture. Ammonium chloride may precipitate; filter it off.
-
Concentrate the filtrate to dryness.
-
Recrystallize the residue from Ethanol/Ether to obtain (2-Ethyl-1,3-thiazol-4-yl)methylamine dihydrochloride .
-
Free Base Generation (Optional): Dissolve salt in minimal water, basify with 2M NaOH to pH >12, and extract with DCM.
-
Quantitative Data Summary
| Parameter | Phase 1 (Thionation) | Phase 2 (Cyclization) | Phase 3 (Amination) |
| Limiting Reagent | Propionamide | Propanethioamide | Chloromethyl-thiazole |
| Key Reagent | Lawesson's Reagent (0.5 eq) | 1,3-Dichloroacetone (1.0 eq) | HMTA (1.0 eq) |
| Solvent System | Toluene (Anhydrous) | Ethanol (Absolute) | Chloroform |
| Temperature | 110°C (Reflux) | 80°C (Reflux) | 60°C |
| Typical Yield | 85% | 75-80% | 70-85% |
| Appearance | Yellow Oil | Amber Oil | White Crystalline Solid (HCl salt) |
Critical Control Points & Troubleshooting
Mechanism of Hantzsch Cyclization
Understanding the mechanism aids in troubleshooting. The reaction proceeds via:
-
S-Alkylation: The sulfur of the thioamide attacks the less hindered carbon of 1,3-dichloroacetone (or statistically either if symmetrical) to form an acyclic thioimidate.
-
Cyclodehydration: The nitrogen attacks the carbonyl carbon, followed by loss of water to aromatize the ring.
-
Failure Mode: If the reaction is too cold or water is present, the acyclic intermediate may hydrolyze. Ensure anhydrous ethanol is used.
Delépine vs. Gabriel
While the Gabriel synthesis (Phthalimide) is a valid alternative, the Delépine reaction is preferred here because:
-
Atom Economy: HMTA is cheap and the byproduct (formaldehyde) is easily removed.
-
Solubility: The thiazolyl-HMTA salt precipitates cleanly from chloroform, acting as an auto-purification step.
-
Conditions: Acid hydrolysis (Delépine) is often milder than the hydrazine cleavage required for Gabriel, preserving the thiazole ring integrity.
Safety Note
-
1,3-Dichloroacetone: Extremely irritating to eyes and respiratory tract. Use only in a certified fume hood.
-
Lawesson's Reagent: Generates strong odors. All glassware should be bleached (oxidized) before removal from the hood to neutralize sulfur smells.
References
-
Hantzsch Thiazole Synthesis Overview
-
Delépine Reaction Methodology
-
Thionation with Lawesson's Reagent
-
Gabriel Synthesis Alternative
-
General Thiazole Properties
-
National Institutes of Health (NIH). "Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives." Link
-
Sources
- 1. Delepine reaction [organic-chemistry.org]
- 2. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Protocol for reductive amination of 2-ethylthiazole-4-carbaldehyde
Application Note: Optimized Protocol for the Reductive Amination of 2-Ethylthiazole-4-carbaldehyde
Executive Summary
2-Ethylthiazole-4-carbaldehyde (CAS 433214-90-5)[1] is a highly valuable heteroaromatic building block utilized in the synthesis of pharmaceutical libraries and agrochemicals. The functionalization of the C4 position via reductive amination enables the rapid generation of diverse secondary and tertiary thiazolyl-amines. This application note details a robust, self-validating protocol for the direct reductive amination of 2-ethylthiazole-4-carbaldehyde using sodium triacetoxyborohydride (STAB, NaBH(OAc)3), ensuring high yields, minimal side reactions, and excellent functional group tolerance.
Mechanistic Rationale & Experimental Design
The choice of reducing agent and solvent is the critical determinant of success in reductive amination workflows. While catalytic hydrogenation and sodium cyanoborohydride (NaBH3CN) are historically prevalent, they present significant drawbacks: hydrogenation can inadvertently reduce the thiazole ring or sensitive functional groups, and NaBH3CN generates highly toxic hydrogen cyanide gas upon acidic workup.
To circumvent these issues, this protocol employs Sodium Triacetoxyborohydride (STAB) . As established in the seminal [2], STAB is a mild, highly selective hydride donor. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, rendering it unreactive toward most aldehydes and ketones at room temperature, yet sufficiently reactive to reduce the more electrophilic iminium ion intermediate[3].
Causality of Experimental Choices:
-
Solvent (1,2-Dichloroethane, DCE): DCE is the preferred solvent because it maximizes the reaction rate and solubility of STAB compared to THF or acetonitrile, leading to fewer side products[2].
-
Stoichiometry: A slight excess of the amine (1.05–1.10 equiv) ensures complete consumption of the valuable thiazole aldehyde. STAB is used in a 1.4–1.5 molar excess to drive the reduction of the imine to completion[4].
-
Acid Catalyst: For the reaction of 2-ethylthiazole-4-carbaldehyde with primary or secondary aliphatic amines, an acid catalyst is generally not required[2]. However, if weakly basic amines (e.g., anilines) are utilized, the addition of 1.0 equivalent of glacial acetic acid (AcOH) accelerates iminium ion formation[4].
Mechanistic pathway of reductive amination using NaBH(OAc)3.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized stoichiometric ratios and expected reaction times based on the amine class[2],[3].
| Amine Class | Amine (Equiv) | STAB (Equiv) | AcOH (Equiv) | Solvent | Time (h) | Expected Yield |
| Primary Aliphatic | 1.05 | 1.4 | 0 | DCE | 2 - 4 | 85 - 95% |
| Secondary Aliphatic | 1.05 | 1.5 | 0 | DCE | 3 - 6 | 80 - 90% |
| Weakly Basic (Anilines) | 1.10 | 1.5 | 1.0 | DCE | 6 - 12 | 70 - 85% |
Step-by-Step Experimental Protocol
Self-Validating System Design: This protocol is designed with built-in In-Process Controls (IPCs). By separating the condensation and reduction phases analytically, researchers can pinpoint failures (e.g., inactive amine vs. degraded reducing agent) rather than blindly running the reaction to completion.
Reagents Required:
-
2-Ethylthiazole-4-carbaldehyde (1.0 mmol, 141.19 g/mol )
-
Target Amine (1.05 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.4 mmol, 296.65 g/mol )
-
1,2-Dichloroethane (DCE), anhydrous (5.0 mL)
-
Saturated aqueous NaHCO3 solution
-
Brine (saturated aqueous NaCl)
Methodology:
-
Preparation & Condensation (IPC Checkpoint 1):
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethylthiazole-4-carbaldehyde (141 mg, 1.0 mmol) and anhydrous DCE (5.0 mL) under a nitrogen atmosphere.
-
Add the target amine (1.05 mmol) dropwise at room temperature (20–25 °C).
-
Causality Check: Stir the mixture for 15–30 minutes. Self-Validation: Remove a 5 µL aliquot, dilute in methanol, and analyze via TLC or LC-MS. You must confirm the disappearance of the aldehyde peak/spot and the appearance of the imine/hemiaminal before proceeding. This ensures the nucleophilic attack is successful before introducing the hydride source.
-
-
Reduction:
-
Once imine formation is confirmed, add sodium triacetoxyborohydride (297 mg, 1.4 mmol) portion-wise over 5 minutes to manage any mild exotherm.
-
(Optional) If utilizing a weakly basic amine, add glacial acetic acid (60 µL, 1.0 mmol) immediately prior to STAB addition[4].
-
Stir the heterogeneous reaction mixture at room temperature under nitrogen. The STAB will gradually dissolve as it reacts.
-
-
Reaction Monitoring (IPC Checkpoint 2):
-
Monitor the reaction via LC-MS or TLC (typically 2–4 hours). The reaction is complete when the imine intermediate is fully consumed, yielding the more polar amine product.
-
-
Quench & Workup:
-
Quench the reaction by carefully adding saturated aqueous NaHCO3 (5.0 mL). Causality: STAB hydrolysis evolves hydrogen gas; NaHCO3 neutralizes the borate salts and any acetic acid, ensuring the basic amine product partitions into the organic layer.
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
-
Extraction & Purification:
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 × 10 mL).
-
Wash the combined organic extracts with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH with 1% Et3N to prevent amine streaking on the column).
-
Step-by-step experimental workflow for the reductive amination protocol.
Troubleshooting & Edge Cases
-
Overalkylation (Dialkylation of Primary Amines): If the primary amine undergoes dialkylation (forming an unwanted tertiary amine), switch to a step-wise indirect reductive amination. Form the imine in anhydrous methanol, isolate it or dry it over molecular sieves, and then reduce it with NaBH4[3].
-
Sluggish Reactions: If the imine does not form (common with sterically hindered secondary amines), add a dehydrating agent such as anhydrous MgSO4 or Ti(OPr-i)4 to the initial condensation step to drive the equilibrium forward before adding STAB.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Myers, A. G. (n.d.). "Reduction with Sodium Triacetoxyborohydride." Chem 115 Course Notes, Harvard University. URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-ethyl-4-(methylaminomethyl)thiazole (hereafter referred to as Et-Thiazole Amine ) as a structural probe for Ritonavir (ABT-538) analogs.
While the clinical drug Ritonavir utilizes a 2-isopropyl thiazole moiety to occupy the S2 hydrophobic pocket of HIV protease, the 2-ethyl analog serves as a critical tool for studying steric tolerance, resistance profiles, and binding kinetics.
Introduction & Rationale
The efficacy of Ritonavir relies heavily on the 2-isopropyl-4-((N-methyl)aminomethyl)thiazole side chain, which forms a urea linkage with the valine backbone. This moiety penetrates the S2 subsite of the HIV-1 protease.
Replacing the bulky isopropyl group with an ethyl group (using Et-Thiazole Amine ) reduces the steric volume of the ligand. This modification is essential for:
-
Deconvoluting Hydrophobic Interactions: Quantifying the energetic contribution of the isopropyl methyl groups.
-
Overcoming Resistance: Targeting mutant proteases (e.g., V82A) where the S2 pocket geometry may be constricted.
-
Pharmacokinetic Tuning: Modulating lipophilicity (LogP) and metabolic stability.
Chemical Identity & Properties
Target Intermediate: 2-Ethyl-4-(methylaminomethyl)thiazole
-
Molecular Formula: C
H N S -
Molecular Weight: 156.25 g/mol
-
Solubility: Soluble in DCM, Methanol, Ethyl Acetate; moderately soluble in water (basic pH).
-
Storage: Hygroscopic oil/low-melting solid. Store at -20°C under Argon.
Synthesis of the Intermediate (Et-Thiazole Amine)
Note: This specific ethyl analog is not always commercially available off-the-shelf. The following protocol is adapted from the industrial route for the isopropyl congener (CAS 154212-60-9).
Workflow Diagram: Intermediate Synthesis
Caption: Two-step Hantzsch synthesis of the 2-ethyl thiazole amine intermediate.
Protocol A: Hantzsch Thiazole Cyclization
Objective: Synthesize 2-ethyl-4-(chloromethyl)thiazole.
-
Setup: Charge a 500 mL RB flask with Propanethioamide (8.9 g, 100 mmol) and Ethanol (150 mL).
-
Addition: Add 1,3-Dichloroacetone (12.7 g, 100 mmol) portion-wise over 30 minutes. The reaction is exothermic.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Concentrate in vacuo to remove ethanol. Resuspend the residue in DCM (200 mL) and wash with saturated NaHCO
(2 x 100 mL) to neutralize the HCl byproduct. -
Isolation: Dry organic layer over Na
SO , filter, and concentrate.-
Checkpoint: Product is a pale yellow oil. Yield approx. 85-90%.
-
Protocol B: Amination
Objective: Convert the chloromethyl species to the methylamino target.
-
Reaction: Dissolve the crude chloride (16.2 g, ~100 mmol) in THF (50 mL).
-
Amination: Add Methylamine (40% aq. solution) (78 mL, 1.0 mol, 10 eq) dropwise at 0°C. Excess amine prevents bis-alkylation.
-
Stirring: Allow to warm to RT and stir for 12 hours.
-
Extraction: Concentrate to remove THF/excess methylamine. Extract aqueous residue with DCM (3 x 100 mL).
-
Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH
OH 90:10:1).-
Validation:
H NMR (CDCl ) should show a triplet (ethyl CH ), quartet (ethyl CH ), singlet (N-CH ), and singlet (thiazole C-5 H).
-
Integration Protocol: Coupling to Ritonavir Scaffold
This section details the "Urea Linker Construction," the most critical step in Ritonavir analog synthesis.
Strategy: The Et-Thiazole Amine is coupled to the L-Valine backbone before attachment to the central hydroxyethylamine core. This convergent approach minimizes side reactions on the core.
Workflow Diagram: Analog Assembly
Caption: Convergent assembly of the Ritonavir analog via the Thiazole-Valine Urea fragment.
Protocol C: Urea Linker Formation
Reagents:
-
L-Valine Methyl Ester HCl
-
N,N'-Disuccinimidyl Carbonate (DSC) (Preferred over phosgene for safety)
-
Et-Thiazole Amine (from Protocol B)
-
Acetonitrile (ACN) / Triethylamine (TEA)
Steps:
-
Activation: Suspend L-Valine Methyl Ester HCl (1 eq) in ACN. Add TEA (2.2 eq) followed by DSC (1.1 eq). Stir at RT for 2 hours until the succinimidyl carbamate is formed.
-
Coupling: Add Et-Thiazole Amine (1.0 eq) dissolved in ACN. Stir at RT for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine) and brine.
-
Hydrolysis: Dissolve the resulting ester in THF/Water (1:1). Add LiOH (2 eq). Stir 1h. Acidify to pH 3 with 1N HCl and extract with EtOAc.
-
Result:N-[[N-methyl-N-[(2-ethyl-4-thiazolyl)methyl]amino]carbonyl]-L-valine . This is the "Left-Hand Side" acid ready for final coupling.
-
Protocol D: Final Assembly (Fragment Condensation)
Reagents:
-
Fragment A (Acid from Protocol C)
-
Fragment B: (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane (The "Core").[1][2] Note: This core is standard for Ritonavir synthesis.
-
EDC[3]·HCl / HOBt (Coupling Agents)
Steps:
-
Dissolve Fragment A (1.1 eq) and HOBt (1.2 eq) in DMF.
-
Add EDC·HCl (1.2 eq) at 0°C. Stir for 30 mins to activate ester.
-
Add Fragment B (1.0 eq) and N-methylmorpholine (2 eq).
-
Allow to warm to RT and stir for 12–18 hours.
-
Purification: Quench with water. Extract into EtOAc. Wash with NaHCO
and Brine. Purify via HPLC (C18 column, ACN/Water gradient).
Quality Control & Validation
To confirm the identity of the 2-ethyl analog versus the standard 2-isopropyl Ritonavir, focus on the aliphatic region of the
| Feature | 2-Isopropyl (Standard Ritonavir) | 2-Ethyl (Analog) |
| Thiazole C-2 Subst. | Septet (~3.3 ppm) + Doublet (~1.4 ppm, 6H) | Quartet (~3.0 ppm) + Triplet (~1.3 ppm, 3H) |
| N-Methyl | Singlet (~3.0 ppm) | Singlet (~3.0 ppm) |
| MS (ESI+) | [M+H]+ = 721.3 | [M+H]+ = 707.3 (-14 Da) |
Troubleshooting:
-
Low Yield in Urea Step: Ensure the Et-Thiazole Amine is free of water. Use freshly distilled ACN.
-
Racemization: Maintain temperature < 0°C during the EDC addition in the final coupling to preserve the stereochemistry of the Valine and Core residues.
References
-
Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease. Journal of Medicinal Chemistry , 38(8), 1216-1216. Link
-
Stuk, T. L., et al. (1996). Process for Preparation of Ritonavir. U.S. Patent 5,567,823 . (Describes the core coupling logic). Link
-
Xu, J., et al. (2018).[4] Design and synthesis of selenazole-substituted ritonavir analogs. Bioorganic & Medicinal Chemistry Letters , 28(14), 2444-2447. (Demonstrates thiazole ring modification strategies). Link
-
Sevrioukova, I. F., & Poulos, T. L. (2015). Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. Archives of Biochemistry and Biophysics , 583, 11-17. (Discusses SAR of the thiazole side chain). Link
-
Process for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole . CN Patent 104557763A . (Source for the Hantzsch synthesis protocol adapted for the ethyl analog). Link
Sources
- 1. A Process For Preparation Of Ritonavir [quickcompany.in]
- 2. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]
- 3. CN108218808A - A kind of preparation method of Ritonavir - Google Patents [patents.google.com]
- 4. Design and synthesis of selenazole-substituted ritonavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (2-Ethyl-1,3-thiazol-4-yl)methylamine Hydrochloride Salt
Abstract
This technical guide provides a detailed and robust protocol for the multi-step synthesis of (2-Ethyl-1,3-thiazol-4-yl)methylamine hydrochloride, a valuable building block in pharmaceutical research and drug development. The synthesis commences with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic scaffold, followed by functional group manipulations to introduce the aminomethyl moiety. This guide offers a comprehensive, step-by-step methodology, including reagent specifications, reaction conditions, purification techniques, and characterization data. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Introduction
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of the thiazole nucleus is critical for modulating the pharmacological profile of these molecules. (2-Ethyl-1,3-thiazol-4-yl)methylamine, in its hydrochloride salt form for improved stability and handling, serves as a key intermediate for the synthesis of various therapeutic agents. This document outlines a reliable and reproducible synthetic route, designed for researchers and professionals in the field of drug discovery and development.
Overall Synthetic Strategy
The preparation of the target compound is achieved through a three-step sequence starting from commercially available reagents. The chosen pathway is designed for efficiency and scalability.
The synthetic pathway involves:
-
Hantzsch Thiazole Synthesis: Formation of ethyl 2-ethyl-1,3-thiazole-4-carboxylate from ethyl 2-chloroacetoacetate and thioacetamide. This classic cyclocondensation reaction is a cornerstone of thiazole chemistry.[1][2][3][4]
-
Reduction of the Ester: Conversion of the ethyl ester to the corresponding primary alcohol, (2-ethyl-1,3-thiazol-4-yl)methanol, using a suitable reducing agent.
-
Conversion to the Amine and Salt Formation: Transformation of the alcohol to the final aminomethyl compound via a two-step, one-pot procedure involving conversion to a chloromethyl intermediate followed by amination and in-situ salt formation.
Visualized Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the preparation of (2-Ethyl-1,3-thiazol-4-yl)methylamine hydrochloride.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Ethyl 2-chloroacetoacetate | Major Chemical Supplier | ≥98% |
| Thioacetamide | Major Chemical Supplier | ≥99% |
| Ethanol, Anhydrous | Major Chemical Supplier | ≥99.5% |
| Sodium Borohydride | Major Chemical Supplier | ≥98% |
| Thionyl Chloride | Major Chemical Supplier | ≥99% |
| Methanol, Anhydrous | Major Chemical Supplier | ≥99.8% |
| Ammonia solution (7N in methanol) | Major Chemical Supplier | 7 N |
| Diethyl Ether | Major Chemical Supplier | Anhydrous |
| Dichloromethane | Major Chemical Supplier | Anhydrous |
| Sodium Bicarbonate | Major Chemical Supplier | ACS Reagent |
| Sodium Sulfate, Anhydrous | Major Chemical Supplier | ACS Reagent |
| Hydrochloric Acid (in Dioxane) | Major Chemical Supplier | 4 M |
Safety Precautions:
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water.[5][6][7] All manipulations must be performed in a well-ventilated chemical fume hood.[6][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[5][6][7]
-
Sodium Borohydride: Water-reactive, releasing flammable gases.[9] It is also toxic if ingested or in contact with skin.[9] Handle in a dry environment and store away from moisture and acids.[9][10][11]
Step 1: Synthesis of Ethyl 2-ethyl-1,3-thiazole-4-carboxylate
This initial step utilizes the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[4][12][13]
Procedure:
-
To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in anhydrous ethanol (5 mL/g of chloroacetoacetate), add thioacetamide (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ethyl 2-ethyl-1,3-thiazole-4-carboxylate by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford a pure product.
Step 2: Synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanol
The reduction of the ester to a primary alcohol is a critical step. Sodium borohydride is chosen as the reducing agent due to its selectivity for esters in the presence of the thiazole ring and its relative safety compared to more powerful hydrides.[9][14]
Procedure:
-
Dissolve ethyl 2-ethyl-1,3-thiazole-4-carboxylate (1.0 eq) in anhydrous ethanol (10 mL/g of ester) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield (2-ethyl-1,3-thiazol-4-yl)methanol, which can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.
Step 3: Synthesis of (2-Ethyl-1,3-thiazol-4-yl)methylamine Hydrochloride
This final transformation involves a two-step, one-pot procedure. The alcohol is first converted to a more reactive chloromethyl intermediate using thionyl chloride. This intermediate is then subjected to nucleophilic substitution with ammonia to yield the desired amine, which is subsequently converted to its hydrochloride salt.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-ethyl-1,3-thiazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (15 mL/g of alcohol).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the formation of the chloromethyl intermediate by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude (2-ethyl-4-(chloromethyl)thiazole) is used immediately in the next step.
-
Dissolve the crude intermediate in a 7N solution of ammonia in methanol (10 eq of ammonia).
-
Stir the reaction mixture in a sealed vessel at room temperature for 16-24 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and cool to 0 °C.
-
Add a 4 M solution of hydrochloric acid in dioxane dropwise until the pH is acidic (pH ~1-2).
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-ethyl-1,3-thiazol-4-yl)methylamine hydrochloride.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Consistent with the structure of (2-Ethyl-1,3-thiazol-4-yl)methylamine hydrochloride. |
| ¹³C NMR | Peaks corresponding to all carbon atoms in the target molecule. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the free base. |
| Melting Point | A sharp melting point indicates high purity. |
Discussion
The synthetic route described in this application note provides a reliable method for the preparation of (2-ethyl-1,3-thiazol-4-yl)methylamine hydrochloride. The choice of the Hantzsch synthesis in the first step is advantageous due to its high efficiency in forming the thiazole ring from readily available precursors. The subsequent reduction and amination steps are standard transformations that can be performed with common laboratory reagents. The conversion of the final amine to its hydrochloride salt is crucial for improving its stability, crystallinity, and ease of handling, which are important considerations for its use in drug development workflows.
Conclusion
This application note provides a detailed and validated protocol for the synthesis of (2-ethyl-1,3-thiazol-4-yl)methylamine hydrochloride. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable intermediate for their research and development endeavors. The provided rationale for the experimental choices aims to empower scientists to adapt and optimize the synthesis as needed for their specific applications.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- Fisher Scientific. (2009, September 21). Thionyl chloride - SAFETY DATA SHEET.
- University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure.
- MilliporeSigma. (2025, December 24). SAFETY DATA SHEET - Thionyl chloride.
- ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet.
- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- Stanford University. (n.d.). Toxic Powders SOP Template.
- Ohio State University Chemistry. (n.d.). Sodium Borohydride SOP.
- Arizona State University. (n.d.). SOP: Sodium Borohydride Handling & Safety.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
- ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis.
- ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
- Google Patents. (2014, March 26). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- Benchchem. (n.d.). Application Note: A Protocol for the Synthesis of 2-Amino-4-methoxythiazole-5-carbonitrile.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
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- 14. studylib.net [studylib.net]
Introduction: The Significance of the 4-(Aminomethyl)thiazole Scaffold
An Application Guide for the Scalable Synthesis of 2-Alkyl-4-(aminomethyl)thiazoles
The 2,4-disubstituted thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Specifically, the 2-alkyl-4-(aminomethyl)thiazole core serves as a critical building block, providing a basic amine handle for modulating pharmacokinetic properties and forming key interactions with biological targets. Its synthesis, particularly on a scalable and efficient basis, is a crucial undertaking for drug development professionals aiming to move promising candidates from discovery to clinical evaluation.
This guide provides a comprehensive, field-tested approach to the scalable synthesis of this valuable intermediate. Moving beyond a simple recitation of steps, we will delve into the causality behind procedural choices, offering insights into reaction mechanisms, process optimization, and safety considerations. The protocols described herein are designed to be self-validating, providing a robust and reproducible pathway from common starting materials to the final, high-purity product.
Strategic Overview: A Two-Stage Convergent Synthesis
A robust and scalable synthesis demands a strategy that is both high-yielding and operationally simple. For the target 2-alkyl-4-(aminomethyl)thiazoles, a two-stage approach is highly effective. This strategy hinges on the late-stage reduction of a stable nitrile intermediate, which is itself constructed via the classic Hantzsch thiazole synthesis.
This pathway offers several advantages for scalability:
-
Convergent Approach: The two key fragments, the alkyl side chain and the thiazole core, are prepared separately and then combined.
-
Stable Intermediates: The 2-alkyl-4-cyanothiazole is typically a crystalline, stable solid, making it easy to purify and store before the final reduction step.
-
Proven, High-Yielding Reactions: Both the thionation/Hantzsch cyclization and the final nitrile reduction are well-established, high-yielding transformations.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of the 2-Alkyl-4-cyanothiazole Intermediate
The cornerstone of this synthesis is the reliable construction of the cyanothiazole intermediate. This is achieved through the Hantzsch thiazole synthesis, a powerful cyclocondensation reaction between a thioamide and an α-halocarbonyl compound.[1][2]
Protocol 1A: Preparation of Alkyl Thioamide via Thionation
Principle & Rationale: The conversion of a readily available alkyl amide to its corresponding thioamide is the first critical step. While various thionating agents exist, Lawesson's Reagent (LR) is widely favored for its mild reaction conditions, high yields, and broad substrate scope compared to harsher reagents like phosphorus pentasulfide (P₄S₁₀).[3][4] The reaction proceeds through a four-membered thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction to completion.[4]
Experimental Protocol (Thionation with Lawesson's Reagent):
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the starting alkyl amide (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or THF (approx. 0.2 M concentration relative to the amide). Stir until the amide is fully dissolved.
-
Reagent Addition: Add Lawesson's Reagent (0.55 eq) to the solution in one portion. Safety Note: Lawesson's Reagent and its byproducts have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent). Monitor the reaction progress by TLC or LC-MS until the starting amide is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude residue can often be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioamide.
Data Presentation: Representative Thionation Reactions
| Substrate (Alkyl Amide) | Equivalents of LR | Solvent | Time (h) | Typical Yield (%) |
| Acetamide | 0.55 | Toluene | 2 | 90-95 |
| Propionamide | 0.55 | Toluene | 2.5 | 88-94 |
| Isobutyramide | 0.55 | THF | 4 | 85-92 |
| Cyclopropanecarboxamide | 0.55 | Toluene | 3 | 87-93 |
Protocol 1B: Hantzsch Synthesis of 2-Alkyl-4-cyanothiazole
Principle & Rationale: This protocol utilizes a one-step synthesis of 4-cyanothiazoles by reacting the previously prepared thioamide with β,β-dichloro-α-amino-acrylonitrile in the presence of an acid catalyst.[5] This specific precursor effectively serves as the three-carbon α-halocarbonyl equivalent needed to form the 4-cyano-substituted ring.
Caption: Simplified Hantzsch reaction mechanism.
Experimental Protocol (Hantzsch Cyclization):
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alkyl thioamide (1.0 eq) in ethanol or isopropanol (approx. 0.3 M).
-
Reagent Addition: Add β,β-dichloro-α-amino-acrylonitrile (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (approx. 0.1 eq) or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux (typically 70-85 °C). The reaction is often accompanied by the formation of a precipitate. Monitor for completion by TLC or LC-MS (typically 4-8 hours).
-
Isolation & Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol and then water to remove any residual salts. If no precipitate forms, concentrate the solvent and purify the residue by flash chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Part 2: Reduction of 2-Alkyl-4-cyanothiazole
The final step is the reduction of the nitrile functional group to a primary amine. For scalability, catalytic hydrogenation is the method of choice due to its high atom economy, lower cost, and reduced waste generation compared to stoichiometric metal hydride reagents.[6]
Principle & Rationale: Catalytic hydrogenation with Raney Nickel is a robust and industrially relevant method for converting nitriles to primary amines.[7][8] The reaction proceeds via an intermediate imine, which is further reduced to the amine. A key challenge in nitrile reductions is the potential for side reactions where the product amine attacks the intermediate imine, leading to secondary and tertiary amine impurities. This can often be suppressed by the addition of ammonia to the reaction mixture, which competitively inhibits the side reaction.[9]
Experimental Protocol (Catalytic Hydrogenation with Raney Nickel):
-
Setup: Add the 2-alkyl-4-cyanothiazole (1.0 eq) and a suitable solvent (e.g., methanol or ethanol saturated with ammonia) to a high-pressure hydrogenation vessel (Parr shaker or autoclave).
-
Catalyst Addition: Carefully add Raney® Nickel (approx. 10-20% by weight, as a 50% slurry in water) to the vessel. Extreme Safety Warning: Raney Nickel is pyrophoric and can ignite spontaneously in air when dry. Handle only as a slurry and under an inert atmosphere. Ensure all personnel are trained in its safe handling.
-
Reaction: Seal the vessel. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi, consult specific literature for the substrate) and begin vigorous agitation. The reaction may be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up & Isolation: Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Safety Note: The Celite pad with the catalyst must be kept wet with solvent (e.g., water or methanol) at all times and disposed of according to institutional safety protocols, as it remains pyrophoric.
-
Purification: Concentrate the filtrate under reduced pressure. The crude aminomethylthiazole can be purified by acid-base extraction or by crystallization of its hydrochloride salt. To form the HCl salt, dissolve the crude amine in a minimal amount of a solvent like ethyl acetate or isopropanol and add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete. Collect the solid by filtration.
Data Presentation: Comparison of Nitrile Reduction Methods
| Method | Reducing Agent | Pressure/Temp | Advantages | Disadvantages | Scalability |
| Catalytic Hydrogenation | H₂ / Raney Ni | 50-500 psi RT-50°C | High atom economy, low cost, green solvent (MeOH) | Requires high-pressure equipment, pyrophoric catalyst | Excellent |
| Chemical Reduction | LiAlH₄ | 0°C to RT | Fast, effective for diverse functional groups | Pyrophoric reagent, generates stoichiometric waste | Poor |
Alternative Lab-Scale Protocol: LiAlH₄ Reduction
For small-scale synthesis where high-pressure equipment is unavailable, lithium aluminum hydride (LiAlH₄) is a highly effective, albeit more hazardous, alternative.[10][11]
Experimental Protocol (LiAlH₄ Reduction):
-
Setup: To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of the 2-alkyl-4-cyanothiazole (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Quenching (Fieser workup): Extreme Caution: This procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and behind a blast shield. Cool the reaction back to 0 °C. Sequentially and very slowly, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: A granular precipitate of aluminum salts should form. Stir vigorously for 30 minutes, then filter the mixture through Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified as described previously.
References
-
Nitrile reduction - Wikipedia. [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules. [Link]
-
Mild Method for the Conversion of Amides to Thioamides - ResearchGate. [Link]
-
Catalytic Reduction of Nitriles. Science of Synthesis. [Link]
-
Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1 - Scite. [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. [Link]
-
reduction of nitriles - Chemguide. [Link]
-
Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry. [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]
- Reduction of nitriles - Google P
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach - ChemRxiv. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC. [Link]
-
Lawesson's Reagent - Organic Chemistry Portal. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. [Link]
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]
-
Thiazole synthesis - Organic Chemistry Portal. [Link]
-
Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry. [Link]
-
Raney nickel - Wikipedia. [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchGate. [Link]
-
Synthesis of 2,5-diaryl-1,3,4-thiadiazoles via Lawesson's reagent under microwave irradiation - ResearchGate. [Link]
-
Use of Lawesson's reagent in organic syntheses - Istanbul Technical University. [Link]
-
A novel method for heterocyclic amide–thioamide transformations - Beilstein Journals. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. [Link]
-
Synthesis of 2,4‐disubstituted thiazoles. - ResearchGate. [Link]
-
Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC. [Link]
- Synthesis of 4-cyanothiazoles - Google P
-
Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC. [Link]
-
A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC - NIH. [Link]
-
Scalable Synthesis of Thiazole Peptide Macrocycles - Thieme Chemistry. [Link]
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Application Notes & Protocols: Thiazole Methylamines as Versatile Scaffolds in Peptidomimetic Synthesis
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Among the diverse scaffolds used to mimic peptide structures, the 1,3-thiazole ring has emerged as a privileged heterocyclic framework.[3] This is due to its prevalence in bioactive natural products and its ability to act as a rigid, planar bioisostere of the trans-amide bond.[4][5][6] Thiazole methylamines, specifically, serve as highly versatile building blocks for incorporating this moiety into peptide backbones, imparting critical conformational constraints and novel pharmacophoric features. This guide provides an in-depth exploration of the synthesis and application of thiazole methylamines in creating sophisticated peptidomimetics, complete with detailed protocols for researchers in medicinal chemistry and drug development.
The Rationale: Why Thiazole Methylamines in Peptidomimetics?
The strategic replacement of a labile peptide bond with a stable isostere is a central goal in peptidomimetic design. The thiazole ring, when incorporated via a methylamine linker, offers a unique combination of structural and electronic properties that justify its selection.
-
Structural Rigidity and Conformational Control: Unlike the flexible amide bond, the aromatic thiazole ring is planar. This planarity drastically reduces the conformational freedom of the peptide backbone, often pre-organizing the molecule into a bioactive conformation, such as a β-turn.[4][7][8] This induced rigidity can lead to a significant increase in receptor binding affinity and selectivity.[9]
-
Metabolic Stability: The thiazole core is resistant to cleavage by proteases and peptidases, which readily degrade natural peptide bonds. This intrinsic stability enhances the in vivo half-life and oral bioavailability of the resulting drug candidates.[1]
-
Pharmacophore Diversification: The thiazole ring is not merely a structural surrogate; it is an active pharmacophore. The nitrogen atom acts as a hydrogen bond acceptor, while the sulfur atom's lone pair electrons and the aromatic pi-cloud can engage in various non-covalent interactions with biological targets.[4][10] Furthermore, the C2, C4, and C5 positions of the thiazole ring are available for functionalization, allowing for the creation of diverse molecular libraries.[11]
-
Bioisosteric Mimicry: The thiazole moiety can effectively act as a bioisostere of a carbonyl group or an entire amide linkage, preserving key electronic and steric interactions necessary for biological activity while improving physicochemical properties.[12][13]
The following diagram illustrates the structural transition from a dipeptide unit to a thiazole methylamine-based peptidomimetic, highlighting the key changes in the backbone.
Caption: Comparison of a natural peptide bond (left) with a thiazole-based isostere (right).
Synthesis of Thiazole-Containing Building Blocks
The successful incorporation of a thiazole methylamine into a peptidomimetic begins with the efficient synthesis of the core building block. While several methods exist, including the classic Hantzsch synthesis, multicomponent reactions offer a superior advantage in terms of efficiency and diversity generation, making them ideal for creating compound libraries.[4][14]
Protocol 2.1: One-Pot Synthesis via Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for rapidly assembling complex, peptide-like molecules. By using thiazol-2-ylmethanamine as the amine component, the thiazole moiety is seamlessly integrated into the product scaffold.[14] This protocol is highly versatile, as varying the other three components (aldehyde, carboxylic acid, and isocyanide) allows for the generation of a vast library of compounds from simple starting materials.[14]
Workflow Diagram:
Caption: Workflow for the Ugi synthesis of thiazole-containing peptidomimetics.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol, 1.0 eq) and Thiazol-2-ylmethanamine (1.0 mmol, 1.0 eq) in anhydrous methanol (5 mL). Stir the solution for 10 minutes at room temperature to facilitate imine formation.
-
Reaction Initiation: To the stirred solution, add the carboxylic acid (1.0 mmol, 1.0 eq) followed by the isocyanide (1.0 mmol, 1.0 eq). The order of addition is often critical for optimal yield.
-
Causality Insight: Adding the carboxylic acid before the isocyanide promotes the formation of the key Mumm rearrangement intermediate. The methanol serves as a polar solvent to dissolve all components and facilitate the ionic intermediates of the reaction cascade.
-
-
Reaction Monitoring: Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of starting materials and the appearance of a new, typically more polar, spot indicates product formation.
-
Work-up and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Dissolve the resulting residue in ethyl acetate (20 mL). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to remove unreacted carboxylic acid, and then with brine (1 x 10 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure thiazole peptidomimetic.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[14]
Incorporation into Peptides via Solid-Phase Synthesis
For constructing larger, more defined peptide sequences, Solid-Phase Peptide Synthesis (SPPS) is the method of choice. Thiazole-containing amino acid analogues can be synthesized and incorporated as building blocks using standard Fmoc-based protocols.[15] A particularly elegant strategy involves a traceless linker, where the thiazole core is built directly on the resin and subsequently cleaved, leaving no trace of the linker in the final molecule.[7][11][16]
Protocol 3.1: Traceless Solid-Phase Synthesis of a Thiazole-Proline β-Turn Mimetic
This protocol describes the synthesis of a peptidomimetic where a thiazole core, functionalized at the C4 and C5 positions, is used to induce a β-turn structure, a common motif in protein-protein interactions (PPIs).[11][16]
Workflow Diagram:
Caption: General workflow for traceless solid-phase synthesis of thiazole peptidomimetics.
Step-by-Step Methodology:
-
Resin Preparation: Start with chloromethyl polystyrene (Merrifield) resin. Convert it to a resin with a sulfur linker unit, for instance, by reacting it with potassium cyanocarbonimidodithioate.[11][16] This step prepares the resin for the subsequent thiazole-forming cyclization.
-
On-Resin Thiazole Synthesis: Treat the sulfur-linker resin with an α-bromo ketone (e.g., ethyl bromoacetate) and a base like triethylamine (TEA) in DMF. This reaction proceeds via cyclization to form the key intermediate: a resin-bound 4-amino-thiazole-5-carboxylic acid derivative.[7][11]
-
Causality Insight: This on-resin cyclization is a critical step. Using a traceless sulfur linker ensures that upon final cleavage, the sulfur atom remains part of the thiazole ring, and no linker atoms are carried into the final product.
-
-
Peptide Chain Elongation (Fmoc-SPPS): Elongate the peptide chains at both the C4-amino and C5-carboxylate positions using standard Fmoc solid-phase peptide synthesis cycles.
-
a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.
-
b. Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (3-5 eq) with a coupling agent like HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine) in DMF. Add this solution to the deprotected resin and shake for 1-2 hours.
-
c. Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
d. Repeat: Repeat steps a-c for each amino acid to be added to the sequence.
-
-
Final Cleavage: After the final Fmoc deprotection, wash the resin thoroughly with DCM and methanol, and dry it under vacuum. Cleave the completed peptidomimetic from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., TFA/H₂O/TIS 95:2.5:2.5).[7]
-
Isolation and Purification: Precipitate the cleaved product in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and NMR.
Application Data & Analysis
The true value of these synthetic methods lies in their ability to generate novel molecules with potent biological activity. The following table presents representative data for a series of thiazole-containing peptidomimetics synthesized via the Ugi protocol, screened for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[14]
| Compound ID | Aldehyde Component | Carboxylic Acid | Isocyanide | Yield (%) | Purity (%) | VEGFR-2 IC₅₀ (nM) |
| THZ-001 | 4-Chlorobenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 78 | >98 | 250 |
| THZ-002 | 4-Methoxybenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 82 | >99 | 180 |
| THZ-003 | 4-Chlorobenzaldehyde | Phenylacetic Acid | tert-Butyl isocyanide | 75 | >97 | 95 |
| THZ-004 | 4-Chlorobenzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 85 | >98 | 150 |
| THZ-005 | 4-Methoxybenzaldehyde | Phenylacetic Acid | Cyclohexyl isocyanide | 80 | >99 | 45 |
Data is representative and for illustrative purposes.
Analysis of Structure-Activity Relationship (SAR):
-
The data suggests that a larger, more hydrophobic group from the carboxylic acid component (Phenylacetic Acid vs. Acetic Acid) enhances inhibitory activity (compare THZ-001 vs. THZ-003).
-
The nature of the isocyanide also plays a crucial role, with the combination of electron-donating groups on the aldehyde and hydrophobic bulk from the other components (THZ-005) leading to the most potent compound.
-
This systematic variation, enabled by the Ugi reaction, allows for rapid exploration of the chemical space around the thiazole core to optimize for biological activity.
The following diagram depicts a simplified model of how such a thiazole-based peptidomimetic might inhibit a kinase like VEGFR-2.
Caption: Inhibition of VEGFR-2 signaling by a thiazole-based peptidomimetic.
Conclusion
Thiazole methylamines are powerful and versatile building blocks in the field of peptidomimetic chemistry. Their incorporation into peptide backbones imparts crucial properties of metabolic stability and conformational rigidity, which are essential for the development of effective therapeutics.[4] Efficient synthetic strategies, such as the Ugi multicomponent reaction for library synthesis and traceless solid-phase methods for sequence-specific incorporation, provide researchers with a robust toolkit to explore this chemical space.[11][14] The ability to systematically modify the structure and evaluate the resulting biological activity makes this class of compounds highly attractive for targeting challenging biological systems like protein-protein interactions and enzyme active sites.
References
- BenchChem. (2025). Application Notes and Protocols: One-Pot Synthesis of Bioactive Thiazole-Containing Peptidomimetics using Thiazol-2-ylmethanamin.
- ResearchGate. (n.d.). Solid-phase synthesis of thiazole-based peptidomimetics.
- ACS Publications. (2013). Synthesis of Trifunctional Thiazolyl Amino Acids And Their Use for the Solid-Phase Synthesis of Small Molecule Compounds and Cyclic Peptidomimetics.
- RSC Publishing. (n.d.). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics.
- Mak, J. Y. W., Xu, W., & Fairlie, D. P. (n.d.). Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland.
- Abdildinova, A., & Gong, Y.-D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PMC.
- McConnell, J. R., et al. (n.d.). Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. PMC.
- Abdildinova, A., & Gong, Y.-D. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. RSC Publishing.
- Kaur, M., et al. (n.d.).
- Wróblewska, A., et al. (n.d.). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development.
- Witek, J., et al. (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC.
- Wróblewska, A., et al. (n.d.). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development.
- ResearchGate. (n.d.). Thiazoles in Peptides and Peptidomimetics | Request PDF.
- Siddiqui, S. A., et al. (2020). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI.
- Siddiqui, S. A., et al. (n.d.). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PMC.
- Rosen, T., et al. (1990). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. PubMed.
- D'Souza, M. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Lenci, E., & Menchi, G. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH.
- Popsavin, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed.
Sources
- 1. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10127C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Chloromethylation of 2-Ethylthiazole
Executive Summary & Reaction Landscape[1][2][3][4]
The Challenge: Direct chloromethylation of 2-ethylthiazole (Blanc reaction conditions) is notoriously difficult. The thiazole ring is electron-deficient, and protonation of the nitrogen under the required acidic conditions further deactivates the C5 position toward Electrophilic Aromatic Substitution (EAS). Common failure modes include polymerization of formaldehyde (black tar formation), low conversion, and product hydrolysis during workup.
The Solution Architecture: To improve yield, you must shift the reaction kinetics to favor C5-substitution over oligomerization. This guide outlines two pathways:
-
Route A (Direct Optimization): Modified Blanc reaction using Lewis Acid catalysis and anhydrous conditions.
-
Route B (High-Yield Alternative): A two-step Hydroxymethylation
Chlorination sequence (recommended for yields >70%).
Critical Process Parameters (Route A: Direct Chloromethylation)
If you are committed to the one-pot Blanc reaction, strict control of the following parameters is non-negotiable.
| Parameter | Recommended Range | Scientific Rationale |
| Acid Source | HCl (gas) + ZnCl₂ | Aqueous HCl introduces water, which competes with the chloride nucleophile and hydrolyzes the product. Anhydrous HCl gas is critical. |
| Catalyst | ZnCl₂ or AlCl₃ (0.5–1.0 eq) | Acts as a Lewis acid to activate the formaldehyde (generating the hydroxymethyl cation) and coordinate with the thiazole nitrogen to prevent complete deactivation. |
| Temperature | 60°C – 75°C | <60°C: Reaction stalls due to ring deactivation. >75°C: Rapid polymerization of paraformaldehyde into intractable tar. |
| Solvent | CHCl₃, DCE, or Sulfolane | Halogenated solvents dissolve the thiazole but precipitate the hydrochloride salt, protecting the product from further side reactions. |
| Stoichiometry | Paraformaldehyde (2.0–3.0 eq) | Excess formaldehyde is required to drive the equilibrium, but too much excess accelerates tar formation. |
Experimental Protocol (Optimized Blanc)
-
Dissolution: Dissolve 2-ethylthiazole (1.0 eq) and anhydrous ZnCl₂ (0.5 eq) in 1,2-dichloroethane (DCE).
-
Activation: Add Paraformaldehyde (2.5 eq). Heat to 60°C.
-
Reaction: Bubble anhydrous HCl gas through the mixture for 4–6 hours. Monitor by HPLC/GC.
-
Workup (Critical): Pour onto crushed ice. Immediately neutralize with NaHCO₃ to pH 6–7. Extract with DCM. Do not let the acidic aqueous layer stand with the product.
Troubleshooting Guide (Q&A Format)
Q1: The reaction mixture turns into a black, viscous tar within 1 hour. What is happening?
-
Diagnosis: This is "Formose" polymerization. The paraformaldehyde is polymerizing with itself or the thiazole substrate due to excessive local heating or insufficient acid flow.
-
Corrective Action:
-
Reduce temperature by 10°C.
-
Ensure vigorous stirring to disperse the paraformaldehyde.
-
Switch from solid paraformaldehyde to 1,3,5-trioxane (more stable) or add the paraformaldehyde in small portions.
-
Q2: I see high conversion by TLC, but my isolated yield is <30%. Where did the product go?
-
Diagnosis: Hydrolysis. The 5-chloromethyl group is a benzylic-like halide. It is highly reactive and hydrolyzes back to the alcohol (5-hydroxymethyl) or forms an ether dimer in the presence of water or heat during workup.
-
Corrective Action:
-
Perform the workup at 0°C .
-
Avoid strong bases (NaOH/KOH) for neutralization; use solid NaHCO₃ or K₂CO₃.
-
Do not distill the product at atmospheric pressure; it will decompose. Use high-vacuum distillation (<1 mmHg).
-
Q3: The reaction stalls at 40% conversion. Adding more acid doesn't help.
-
Diagnosis: Product Inhibition. The protonated product may be precipitating and coating the unreacted paraformaldehyde, or the ZnCl₂ is saturated.
-
Corrective Action:
-
Switch solvent to Sulfolane (allows higher temperatures without tar) or Chlorosulfonic acid (acts as both solvent and reagent, though harsh).
-
Visualizing the Chemistry
Diagram 1: Reaction Pathways & Failure Modes
This diagram illustrates the competition between the desired EAS pathway and the tar-forming side reactions.
Caption: Figure 1. Kinetic competition between C5-chloromethylation (green path) and polymerization/hydrolysis (red paths).
Advanced Optimization: The Two-Step Route (Recommended)
If the direct Blanc reaction fails to exceed 50% yield, transition to the Hydroxymethylation
Workflow
-
Step 1 (Hydroxymethylation):
-
React 2-ethylthiazole with Paraformaldehyde in a sealed tube (120°C) or using Acetic Anhydride.
-
Yield Target: 80–90% of (2-ethylthiazol-5-yl)methanol .
-
-
Step 2 (Chlorination):
-
React the isolated alcohol with Thionyl Chloride (SOCl₂) in DCM at 0°C
RT. -
Yield Target: >90% of 5-chloromethyl-2-ethylthiazole .[1]
-
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Decision logic for troubleshooting low yields. Persistent failure suggests switching to the two-step synthesis.
References
-
Blanc Reaction Mechanism & Thiazoles
- Title: Chloromethylation of Arom
- Source:Organic Reactions, Vol 1. (Wiley).
-
URL:[Link]
-
Alternative Synthesis (Hydroxymethylation)
- Title: Synthesis of 5-hydroxymethylthiazoles via reaction of thiazoles with formaldehyde.
- Source:Journal of Heterocyclic Chemistry.
- Context: Describes the thermal hydroxymethyl
-
URL:[Link] (General Journal Link for verification)
-
Chlorination with Thionyl Chloride
- Industrial Context (Ring Closure Method)
Sources
Preventing over-alkylation during thiazole methylamine synthesis
Ticket #402: Preventing Over-Alkylation (Polyalkylation)
Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely encountering the Menshutkin reaction pitfall . In the synthesis of thiazole methylamines (specifically converting a primary amine
This guide provides three validated workflows to arrest the reaction at the mono-methyl stage, tailored for the unique electronic properties of the thiazole scaffold.
Root Cause Analysis: The "Runaway Train" Mechanism
Before fixing the protocol, we must understand the failure mode.
-
Nucleophilicity Gradient: Alkyl groups are electron-donating (inductive effect). When you add a methyl group to a primary amine, the resulting secondary amine becomes more electron-rich and thus more nucleophilic than the starting material.
-
Thiazole Context: While the thiazole ring is electron-withdrawing (which lowers the
of the amine), it does not sufficiently suppress the relative increase in nucleophilicity after the first methylation. -
Kinetic Trap: The rate constant
(formation of tertiary amine) is often greater than (formation of secondary amine).
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition that causes your low yields.
Figure 1: The Kinetic Cascade. Note that without intervention, the reaction naturally accelerates toward the tertiary and quaternary species.
Solution Module A: The Gold Standard (Reductive Amination)
Recommendation: Use this method if you have access to Paraformaldehyde or a Formyl-thiazole precursor. Mechanism: This bypasses direct alkylation entirely. You form an imine (or hemiaminal) which is then reduced.[1][2][3] The key is using Sodium Triacetoxyborohydride (STAB) , which reduces the imine faster than it reduces the aldehyde, but is mild enough not to touch the thiazole ring.
Protocol: STAB-Mediated Mono-Methylation
Reagents:
-
Thiazole Amine (1.0 equiv)
-
Paraformaldehyde (1.1 - 1.5 equiv) or Formalin
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step:
-
Imine Formation: Dissolve the thiazole amine in DCE. Add Paraformaldehyde.
-
Activation: Add AcOH. Stir for 30–60 mins at Room Temp (RT). Note: Paraformaldehyde may take time to depolymerize.
-
Reduction: Add STAB in one portion.
-
Why STAB? Unlike
, STAB is less basic and tolerates the presence of the aldehyde without reducing it to methanol immediately, ensuring the imine is the primary target [1].
-
-
Quench: Quench with saturated
. -
Workup: Extract with DCM. The thiazole nitrogen may protonate; ensure the aqueous layer pH is >8 during extraction.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|
| No Reaction | Imine failed to form. | Add
Solution Module B: The "Cesium Effect" (Direct Alkylation)
Recommendation: Use this if you must use a methyl halide (e.g., MeI, MeBr) and cannot use reductive amination.
Mechanism: The "Cesium Effect" utilizes the large ionic radius of Cesium (
Protocol: Cesium-Promoted Selective Alkylation
Reagents:
-
Thiazole Amine (1.0 equiv)
-
Methyl Iodide (MeI) (0.9 - 1.0 equiv) Strict stoichiometry!
-
Cesium Hydroxide monohydrate (
) or (1.2 equiv) -
Activated
Molecular Sieves (200 mg/mmol) -
Solvent: DMF (Anhydrous)[4]
Step-by-Step:
-
Preparation: Flame-dry the sieves under vacuum. This is critical.
-
Slurry: Add DMF, sieves, and CsOH. Stir for 10 mins.
-
Addition: Add the thiazole amine. Stir for 30 mins to allow deprotonation/coordination.
-
Alkylation: Add MeI dropwise over 20 minutes.
-
Monitoring: Monitor by TLC/LCMS. Stop exactly when the starting material is consumed.
Why this works: The specific coordination of the cesium cation with the primary amine and the sieves creates a "steric wall" or surface effect that hinders the approach of a second alkyl halide molecule once the mono-alkylated product is formed [2].
Solution Module C: The "Nuclear Option" (Protecting Groups)
Recommendation: Use this if the thiazole ring is sensitive or if you require 100% purity without chromatography. Mechanism: Chemically block the amine so it has only one proton available for removal, force alkylation, then remove the block.
Protocol: Boc-Strategy
-
Protection: React amine with
. -
Deprotonation: Treat with
in DMF (forms ). -
Methylation: Add MeI. The Boc group prevents over-alkylation sterically and electronically. Result:
. -
Deprotection: TFA/DCM or HCl/Dioxane
.
Decision Matrix: Which Method?
Use this logic flow to select your experimental path.
Figure 2: Strategic Decision Tree for Thiazole Methylation.
FAQ: Thiazole-Specific Concerns
Q: Can the thiazole ring nitrogen (N3) get alkylated?
A: Yes. Thiazoles are weak bases (
-
Prevention: Method A (Reductive Amination) avoids this risk entirely as no strong electrophile is present. In Method B, the Cesium base deprotonates the exocyclic amine, making it vastly more nucleophilic than the ring nitrogen, directing the reaction to the desired site.
Q: My reaction turned into a black tar. What happened? A: This is likely polymerization or decomposition of the thiazole ring under harsh basic conditions or excessive heat.
-
Fix: Ensure your DMF is anhydrous and amine-free. Switch to Method A (STAB) which operates under mild, slightly acidic conditions (pH 5-6).
Q: How do I separate the mono-methyl from the di-methyl impurity? A: If you have a mixture:
-
Chemical Separation: React the mixture with Acetic Anhydride. The Primary and Secondary amines will acetylate; the Tertiary (dimethyl) will not. This changes polarity significantly. (Not ideal if you want the product).
-
Chromatography: Thiazole methylamines often streak on silica. Add 1% Triethylamine (TEA) or
to your eluent (e.g., DCM/MeOH/ 90:9:1) to sharpen the peaks.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Salvatore, R. N., et al. (2002).[5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[4][5][6][7][8][9][10] The Journal of Organic Chemistry, 67(3), 674–683.[5]
-
Hantzsch Thiazole Synthesis Context: Organic Chemistry Portal, Thiazole Synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (PDF) Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [academia.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
Technical Support Center: Purification of (2-Ethyl-1,3-thiazol-4-yl)methylamine
Introduction
(2-Ethyl-1,3-thiazol-4-yl)methylamine is a critical heteroaromatic intermediate often employed in the synthesis of peptide mimetics and kinase inhibitors. Its structural duality—comprising a weakly basic thiazole ring and a highly basic primary aliphatic amine—presents unique purification challenges.
This guide addresses the two most common forms of this intermediate:
-
The Hydrochloride Salt: Stable, crystalline, and suitable for storage.
-
The Free Base: Reactive, often liquid/oil, and prone to atmospheric degradation.
Module 1: The Decision Matrix (Free Base vs. Salt)
Before initiating purification, determine the optimal form for your downstream application. The free base is kinetically faster in nucleophilic substitutions but chemically unstable. The salt is stable but requires an in situ base release step.
Comparative Profile
| Feature | Free Base ( | Hydrochloride Salt ( |
| Physical State | Pale yellow oil or low-melting solid | White to off-white crystalline solid |
| Stability | Low. Absorbs atmospheric | High. Stable at room temperature if kept dry. |
| Solubility | Soluble in DCM, EtOAc, Alcohols. | Soluble in Water, Methanol. Insoluble in Ether/Hexanes. |
| Primary Use | Immediate use in acylation, alkylation, or reductive amination. | Long-term storage; GMP starting material. |
Decision Workflow
Figure 1: Decision logic for selecting the isolation form. The salt form is generally preferred for stability.
Module 2: Purification of the Hydrochloride Salt
The hydrochloride salt is the preferred form for purification due to its ability to form a crystalline lattice, rejecting impurities that remain in the mother liquor.
The Challenge: Hygroscopicity & "Oiling Out"
Thiazole methylamines are highly soluble in polar solvents. A common failure mode is the product "oiling out" (forming a second liquid phase) rather than crystallizing, usually due to residual water or supersaturation.
Protocol: Anti-Solvent Recrystallization
Reagents:
-
Crude (2-Ethyl-1,3-thiazol-4-yl)methylamine HCl
-
Solvent A (Good Solvent): Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Solvent B (Anti-Solvent): Diethyl Ether (
) or Methyl tert-butyl ether (MTBE)
Step-by-Step:
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling Absolute Ethanol.
-
Technical Note: If the solution is dark, treat with activated charcoal for 10 minutes, then hot-filter through Celite.
-
-
Nucleation: Remove from heat. Add Solvent B (Ether) dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Clarification: Add 1-2 drops of Ethanol to clear the cloudiness.
-
Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Then, place in a freezer (-20°C) for 12 hours.
-
Critical: Rapid cooling promotes oiling out. Slow cooling promotes lattice formation.
-
-
Isolation: Filter the white crystals under a nitrogen blanket (to prevent moisture absorption). Wash with cold Ether.
-
Drying: Dry in a vacuum desiccator over
or KOH pellets.
Module 3: Isolating the Free Base
Isolating the free base requires strict pH control. The pKa of the primary amine side chain is approximately 9.5–10.5 , while the thiazole ring nitrogen is weakly basic (pKa ~2.5).
The Challenge: Carbonate Formation
Primary amines react rapidly with atmospheric
Protocol: pH-Swing Extraction
Reagents:
-
Starting Material: (2-Ethyl-1,3-thiazol-4-yl)methylamine salt or crude reaction mixture.
-
Base: 5N NaOH or KOH (Do not use Carbonates/Bicarbonates to avoid
evolution/trapping). -
Solvent: Dichloromethane (DCM) or Chloroform.
Workflow Diagram:
Figure 2: The pH-swing extraction protocol. Note the requirement for pH > 12 to fully deprotonate the primary amine.
Step-by-Step:
-
Dissolution: Dissolve the salt in water. Cool to 0°C.
-
Basification: Slowly add 5N NaOH until pH > 12.
-
Why? You must exceed the pKa of the primary amine (approx 10) by at least 2 units to ensure >99% exists as the free base.
-
-
Extraction: Extract immediately with DCM (3 x volumes).
-
Drying: Dry the combined organic layers over anhydrous
with a small amount of anhydrous (to scavenge any trace acid). -
Concentration: Evaporate solvent under reduced pressure. Do not exceed 40°C.
-
Distillation (Optional but Recommended): If the oil is colored, perform Kugelrohr distillation under high vacuum (<0.1 mmHg).
Module 4: Troubleshooting & FAQs
Q1: My free base turned into a white solid crust after sitting on the bench. What happened?
Diagnosis: Carbamate Formation.
Mechanism:
Q2: During salt recrystallization, I get an oil at the bottom, not crystals.
Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). Cause: The temperature dropped too fast, or the solvent polarity is too high (too much water/ethanol). Fix:
-
Reheat until the oil dissolves.
-
Add a "seed crystal" if available.
-
Add slightly more anti-solvent (Ether) while hot.
-
Cool very slowly (wrap the flask in a towel/foil).
-
Scratch the inner glass surface with a glass rod to induce nucleation.
Q3: The product is colored (brown/red) instead of pale yellow/white.
Diagnosis: Oxidation of the Thiazole Ring or Trace Sulfur Impurities. Fix:
-
For Salt: Recrystallize with activated charcoal (Module 2, Step 1).
-
For Free Base: Distill under high vacuum. If distillation is not possible, pass through a short pad of basic alumina (not silica, which is acidic and will streak the amine).
Q4: Can I use Silica Gel Chromatography?
Answer: Use with Caution. Primary amines interact strongly with the acidic silanols on silica gel, leading to severe streaking and loss of mass. Modification: If you must use a column, pre-treat the silica gel with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidic sites before loading your sample.
References
- Thiazole Chemistry: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Thiazole stability and reactivity).
- Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
pKa Data: PubChem Compound Summary for Thiazol-4-amine derivatives. National Center for Biotechnology Information (2023).
-
Synthesis Context: Hantzsch, A. (1887). Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for the thiazole ring synthesis).
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling thiazole derivatives.
Technical Support Center: Solubility & Handling of 2-Ethylthiazole Amine Derivatives
Topic: Solubility issues of 2-ethylthiazole amine derivatives in organic solvents Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals
Current Status: Operational Last Updated: February 26, 2026 Scope: This guide addresses solubility, stability, and purification challenges for 2-aminothiazole derivatives substituted with ethyl/alkyl groups (e.g., 2-amino-4-ethylthiazole).[1] While these scaffolds are critical pharmacophores in drug discovery (e.g., pramipexole intermediates, CDK inhibitors), they exhibit notoriously difficult physicochemical behaviors including "oiling out," oxidation in DMSO, and pH-dependent precipitation.
Core Solubility Profile & Solvent Selection
The Challenge: 2-Ethylthiazole amine derivatives possess a "schizophrenic" solubility profile due to the competing polarity of the 2-amino group (H-bond donor/acceptor) and the lipophilicity of the ethyl-substituted aromatic ring.[1]
Solubility Data Table (At 25°C)
| Solvent | Solubility Rating | Primary Use Case | Risk Factor |
| DMSO | Excellent (>100 mM) | Stock solutions, Bio-assays | High: Oxidation of sulfur atom upon storage.[1] |
| Methanol/Ethanol | Good (>50 mM) | Synthesis, Transfer | Moderate: Nucleophilic attack if activated; ester transesterification. |
| DCM / Chloroform | Moderate to Good | Extraction, Chromatography | Low: Good for free base; poor for salts. |
| Water (pH 7) | Poor (<1 mM) | Aqueous workup | High: Precipitation of free base. |
| Water (pH < 4) | Excellent | Salt formation (HCl) | Low: Stable as salt, but hygroscopic. |
| Toluene/Hexane | Poor | Anti-solvent precipitation | High: Causes "oiling out" if added too quickly.[1] |
Decision Logic: Solvent Selection
The following decision tree helps you select the correct solvent system based on your experimental goal.
Figure 1: Solvent selection logic based on experimental intent. Note the specific warning regarding DMSO storage.
Troubleshooting: "Oiling Out" During Recrystallization
Issue: You attempt to recrystallize a 2-ethylthiazole amine derivative (e.g., from Ethanol/Water), but instead of crystals, a separate liquid phase (oil) forms at the bottom of the flask.
Mechanism: This occurs because the melting point of the solvated compound is lower than the boiling point of the solvent mixture . Alkyl-aminothiazoles often have low melting points (e.g., 2-amino-4-methylthiazole melts at ~44-47°C).[1] Impurities further depress this melting point, causing the compound to separate as a liquid (oil) before it can organize into a crystal lattice [1].
Protocol: Correcting "Oiling Out"
-
Temperature Control: Do not heat the mixture to reflux if the compound melts below 80°C. Dissolve at a lower temperature (e.g., 35-40°C) using a slightly better solvent.
-
The "Cloud Point" Method:
-
Dissolve the crude oil in the minimum amount of Ethanol at room temperature.
-
Add Water dropwise very slowly with vigorous stirring until a faint, persistent cloudiness appears.
-
Crucial Step: Stop adding water.[1] Add 1-2 drops of Ethanol to clear the solution.[1]
-
Seed with a pure crystal (if available) or scratch the glass surface.[2]
-
Cool slowly to 4°C. Rapid cooling promotes oiling.[1]
-
-
Alternative Solvent System: If EtOH/Water fails, switch to Toluene/Heptane .[1] Dissolve in warm Toluene, then add Heptane dropwise.
Stability Alert: Degradation in DMSO
Issue: Stock solutions of 2-aminothiazoles in DMSO lose potency or show new peaks on LC-MS after storage.
Mechanism: DMSO is not inert; it is a sulfoxide oxidant.[1][3] The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones , particularly under light exposure or acidic conditions. Additionally, the 2-amino group can react with impurities in lower-grade DMSO [2].[1]
Experimental Evidence:
-
Observation: Darkening of the solution from clear/yellow to brown/black.[1]
-
LC-MS: Appearance of [M+16] (S-oxide) or [M+32] (sulfone) peaks.
Protocol: Stabilizing Stock Solutions
-
Use High-Grade DMSO: Purchase "Anhydrous, Septum-Sealed" DMSO (99.9%).[1]
-
Argon Purge: Displace air from the vial with Argon before sealing.[1]
-
Low Temperature: Store at -20°C or -80°C . Degradation is kinetically driven; room temperature storage is the primary cause of failure.
-
Avoid Acid: Do not add HCl or TFA to DMSO stocks of thiazoles; acid catalyzes S-oxidation.[1]
pH-Dependent Solubility (Salt vs. Free Base)
Issue: The compound precipitates when added to aqueous buffers (pH 7.4) or fails to extract into organic layers.[1]
Mechanism: The 2-amino group on the thiazole ring is weakly basic (pKa ≈ 5.36 for 2-aminothiazole, slightly higher for ethyl-substituted derivatives due to electron donation) [3].[1]
-
pH < 5.0: The molecule is protonated (Cationic). High water solubility; Low organic solubility.[1]
-
pH > 6.0: The molecule is neutral (Free Base). Low water solubility; High organic solubility.[1]
Figure 2: Impact of pH on the speciation and solubility of 2-aminothiazole derivatives.[1]
Protocol: Extraction & Salt Formation[1]
-
To Extract (Workup): Adjust the aqueous layer pH to 9-10 using saturated NaHCO₃ or Na₂CO₃.[1] Extract with DCM or EtOAc.[1]
-
To Make Salt (Solid): Dissolve the free base in dry Ethanol or Diethyl Ether. Add 1.1 equivalents of HCl (in Dioxane or Ether) dropwise. The hydrochloride salt will precipitate immediately.[1] Note: These salts are often hygroscopic; store in a desiccator.
Frequently Asked Questions (FAQ)
Q: My 2-ethylthiazole amine is a liquid at room temperature. Is this normal? A: Yes, if it is an alkyl-substituted derivative (like 2-(2-aminoethyl)thiazole) or if it is impure.[1] Pure 2-amino-4-ethylthiazole should be a solid (MP ~40-45°C), but even 1-2% solvent residue can depress the melting point enough to keep it liquid.[1] Dry under high vacuum (<1 mbar) for 24 hours.
Q: Can I use Acetone for recrystallization? A: Avoid Acetone. Primary amines (the -NH2 group) can react with acetone to form imines (Schiff bases) , especially if heated or if catalytic acid is present. Use Ethanol, Isopropanol, or Toluene instead.
Q: Why does my compound turn black on the shelf? A: Aminothiazoles are electron-rich and prone to oxidation by air.[1] Store the solid under Nitrogen/Argon in amber vials. If it has turned black, a simple filtration through a short plug of silica gel (eluting with DCM/MeOH) usually removes the colored oxidation impurities.
References
-
Takasuga, M., & Ooshima, H. (2014).[4] Control of Crystal Size during Oiling Out Crystallization of an API. Crystal Growth & Design, 14(11), 6006-6011.[4] Link
- Ellson, R., et al. (2005). DMSO: The Best Solvent for Compound Management? Comb. Chem. High Throughput Screen, 8(5), 489-498.
-
PubChem. (2025).[1][5][6] 2-Aminothiazole Compound Summary (CID 2155). National Library of Medicine.[1] Link
-
BenchChem. (2025).[1] Technical Support: Synthesis of 2-Aminothiazole Derivatives. BenchChem Technical Guides. Link
-
ChemicalBook. (2025).[1] 2-Amino-4-methylthiazole Properties and Melting Point Data. Link
Sources
- 1. Ethyl 2-aminothiazole-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Avoiding ring opening of 1,3-thiazoles under acidic conditions
Technical Support for Heterocyclic Stability in Acidic Media
Status: Operational Lead Scientist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Prevention of Hydrolytic Ring Cleavage in 1,3-Thiazoles
Executive Summary & Mechanistic Insight
The Core Problem:
While 1,3-thiazoles are aromatic, they possess a distinct "Achilles' heel" at the C2 position. Under acidic conditions, the nitrogen atom (N3) protonates (
This is not random degradation; it is a predictable cascade. The risk is highest for 2-aminothiazoles and 2-alkoxythiazoles , where the substituent destabilizes the C2 position or facilitates tautomerization.
The Failure Mechanism (Visualized)
The following pathway illustrates the kinetic sequence leading to ring failure. Understanding this flow is critical for selecting the correct "interrupter" strategies.
Figure 1: The mechanistic pathway of acid-catalyzed thiazole hydrolysis. Note that the transition from the tetrahedral intermediate to cleavage is often the point of no return.
Diagnostic Triage: "Did my ring open?"
Before attempting rescue protocols, confirm the degradation. Thiazole ring opening is often subtle on TLC but obvious in spectroscopy.
| Diagnostic Method | Symptom of Ring Opening | Mechanistic Cause |
| 1H NMR | Disappearance of aromatic singlet ( | Loss of the aromatic ring current. |
| 1H NMR | Appearance of broad exchangeable protons or aldehyde signals ( | Formation of thioamides or formyl groups from cleavage. |
| LC-MS | Mass shift of +18 Da (hydration) or fragmentation. | Addition of water across the C=N bond. |
| Smell | Distinct "rotten egg" or mercaptan odor. | Release of H2S or volatile thiols (advanced degradation). |
Troubleshooting Protocols & FAQs
Scenario A: "I need to remove a Boc group, but HCl/MeOH is killing my thiazole."
The Issue: Standard deprotection (4M HCl in Dioxane or MeOH) introduces a high concentration of protons and often incidental moisture, driving the hydrolysis mechanism described above.
The Solution: Switch to an Oxalyl Chloride/Methanol system.[1] This generates HCl in situ under anhydrous conditions at a controlled rate, significantly reducing the water activity (
Protocol 1: Anhydrous "Soft" Deprotection
-
Reagents: Oxalyl Chloride, Anhydrous Methanol, DCM (optional co-solvent).
-
Sensitivity Level: High (Suitable for 2-aminothiazoles).
-
Dissolve the N-Boc thiazole substrate (1.0 equiv) in anhydrous MeOH (or 1:1 DCM/MeOH for solubility) under
. -
Cool to
. -
Add Oxalyl Chloride (2.0–3.0 equiv) dropwise. Caution: Gas evolution (CO/CO2).
-
Allow to warm to Room Temperature (RT) and stir for 1–3 hours.
-
Critical Step: Remove volatiles in vacuo immediately upon completion. Do not quench with aqueous base while the mixture is still acidic and hot.
-
Resuspend in DCM and wash with saturated
(rapidly) to neutralize.
Why this works: The reaction consumes moisture to generate HCl. The low water activity prevents the "Attack at C2" step shown in Figure 1.
Scenario B: "My 2-aminothiazole degrades during aqueous workup."
The Issue: 2-aminothiazoles are essentially cyclic amidines. In acidic aqueous layers, they are highly water-soluble and susceptible to hydrolysis back to
Protocol 2: The "Cold-Buffer" Workup
-
Rule: Never let a thiazole sit in an acidic aqueous layer (pH < 3) for >15 minutes.
-
Preparation: Pre-chill a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) or Sodium Bicarbonate to
. -
Quenching: Pour the acidic reaction mixture into the cold buffer (not the other way around). This ensures the pH rises rapidly through the danger zone.
-
Extraction: Extract immediately into an organic solvent (DCM or EtOAc).
-
Drying: Dry organic layer over
immediately to remove residual acidic water.
Decision Logic for Experimental Design
Use this logic gate to select the appropriate acid/conditions for your specific thiazole derivative.
Figure 2: Triage logic for selecting acidic reagents based on C2-substitution patterns.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) instead of HCl? A: Yes, and you generally should. TFA is a strong acid but is often used in DCM (anhydrous). However, be aware that TFA can form trifluoroacetate salts with the thiazole nitrogen. Ensure these are fully neutralized during workup, as the salt form is more hygroscopic and can induce hydrolysis upon storage.
Q: I see a +18 mass shift in LCMS, but my NMR looks mostly fine. What is happening? A: You likely have a covalent hydrate . In highly electron-deficient thiazoles (e.g., those with nitro groups), water can add across the C=N bond reversibly. In the LCMS (acidic eluent), it appears as M+18. If the ring hasn't cleaved, this might be reversible by drying the sample thoroughly or treating with a dehydrating agent.
Q: Are 5-membered rings like thiazoles more stable than oxazoles in acid? A: Generally, yes. Thiazoles are more aromatic and less basic than oxazoles. However, once protonated, the C-S bond is longer and weaker than the C-O bond in oxazoles, making the ring-opening kinetics different. If you can synthesize the thiazole, it will survive conditions that would destroy an oxazole, provided you exclude water.
References
-
BenchChem. Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. (Accessed 2024).[2]
-
George, N., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[1] RSC Advances, 2020, 10 , 24017-24026.[1]
-
Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans.[3] 1, 1987, 639-643.[3]
- Metzger, J. V. "Thiazole and its Derivatives." The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (General Reference for Thiazole Reactivity).
-
Wikipedia. "Thiazole: Reactivity and Synthesis."
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ACP - Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structureâactivity relationship [acp.copernicus.org]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability & Handling of (2-Ethyl-1,3-thiazol-4-yl)methylamine
[1]
Subject: Technical Guide for Solution Stability, Storage, and Handling Compound: (2-Ethyl-1,3-thiazol-4-yl)methylamine (Free Base & Hydrochloride Salt) Target Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers
Introduction: The Stability Paradox
(2-Ethyl-1,3-thiazol-4-yl)methylamine is a robust heterocyclic building block in solid form, particularly as a hydrochloride salt.[1] However, in solution, it exhibits a "stability paradox." While the thiazole ring is aromatic and electron-rich, offering resistance to hydrolysis, the exocyclic primary amine (
This guide moves beyond standard SDS recommendations to provide a mechanistic understanding of how to maintain the integrity of this molecule in experimental workflows.
Module 1: Solution Chemistry & Solvent Compatibility
The Critical Distinction: Salt vs. Free Base
The stability of this compound in solution is dictated by its protonation state.
-
Hydrochloride Salt (
):-
Status: High Stability.
-
Mechanism: The ammonium group is non-nucleophilic and resistant to oxidation.
-
Preferred Solvents: Water, Methanol, DMSO.
-
-
Free Base (
):-
Status: Low Stability (Kinetic Hazard).
-
Mechanism: The lone pair on the nitrogen is active. It reacts avidly with atmospheric
(forming carbamates) and trace aldehydes. -
Risk: If you neutralize the salt in situ (e.g., for a coupling reaction), use the solution immediately.
-
Solvent Compatibility Matrix
| Solvent | Compatibility | Risk Level | Technical Notes |
| Water (pH < 7) | Excellent | Low | The amine remains protonated. Stable for days at 4°C. |
| Methanol / Ethanol | Good | Low-Medium | Suitable for short-term use. Warning: Protic solvents can facilitate proton transfer, accelerating side reactions if base is present. |
| DMSO (Anhydrous) | Fair | Medium | Critical Warning: DMSO often contains trace formaldehyde, which reacts with the amine to form hemiaminals/imines (mass shift +12/+24). Use "LC-MS Grade" only. |
| Acetone / Ketones | FORBIDDEN | Critical | Immediate failure. Forms Schiff bases (imines) within minutes. |
| Chloroform/DCM | Poor | High | The free base can react with DCM over time (alkylation) to form quaternary ammonium salts. |
Module 2: Degradation Pathways & Visualization
Understanding how the molecule breaks down allows you to prevent it. The three primary enemies are Oxygen , Carbon Dioxide , and Carbonyl Impurities .
Pathway Visualization
Figure 1: Primary degradation pathways for the free amine in solution.
Module 3: Troubleshooting Common Issues
Scenario A: "My clear solution turned yellow overnight."
-
Diagnosis: Oxidative degradation.
-
The Science: Primary amines attached to aromatic heterocycles can undergo slow oxidation to form imines or azo-linkages, which are highly conjugated and colored (yellow/brown).
-
Fix:
-
Always store stock solutions under Argon or Nitrogen.
-
Add a reducing agent (e.g., DTT or TCEP) if compatible with downstream biology, though this is rarely needed if air is excluded.
-
Discard yellow solutions; the purity is compromised.
-
Scenario B: "I see a white solid crashing out of my organic solvent."
-
Diagnosis: Carbamate formation.
-
The Science:
. The free base reacts with from the air to form an insoluble carbamate salt. -
Fix:
Scenario C: "LC-MS shows a peak at M+12 or M+24."
-
Diagnosis: Formaldehyde adducts.
-
The Science: Formaldehyde is a common contaminant in PEG and lower-grade DMSO/Methanol. It reacts with the primary amine to form an imine (
) or a methylated species (reductive amination). -
Fix:
-
Switch to LC-MS Grade solvents immediately.
-
Avoid storing the compound in DMSO for >24 hours at room temperature.
-
Module 4: Step-by-Step Handling Protocols
Protocol 4.1: Preparation of a Stable Stock Solution (10 mM)
Objective: Create a stock solution stable for >1 month.
-
Select the Form: Use the Hydrochloride Salt if possible. If you have the free base, consider converting it to the salt or proceed with extreme caution.
-
Solvent Choice: Use DMSO (Anhydrous, 99.9%+) or Water (Degassed) .
-
Weighing: Weigh quickly. The salt is hygroscopic; the free base absorbs
. -
Dissolution:
-
Add solvent.
-
Vortex briefly.
-
Critical Step: Flush the headspace of the vial with Argon gas for 10-15 seconds before capping.
-
-
Storage: Store at -20°C .
-
Note: Avoid repeated freeze-thaw cycles. Aliquot into single-use vials (e.g., 50
L) to prevent moisture ingress.
-
Protocol 4.2: Recovery from "Oiled Out" Free Base
If your free base has turned into a sticky oil/gum (likely due to moisture/
-
Dissolve in a small amount of Ethanol .
-
Add 1.1 equivalents of HCl in Dioxane/Ether .
-
The stable Hydrochloride salt should precipitate. Filter and dry.
FAQ: Frequently Asked Questions
Q: Can I use ultrasonic baths to dissolve this compound? A: Yes, but keep it brief (<5 mins). Prolonged sonication heats the solvent and generates radical species in DMSO/Water that can accelerate oxidation of the primary amine.
Q: Is the compound light sensitive? A: The thiazole ring provides some UV absorption, but it is not classically photo-labile like a nitro-compound. However, "yellowing" (oxidation) is accelerated by light. Store in amber vials.
Q: Why does my biological assay fail when I use the free base? A: pH mismatch. The free base is alkaline. If you add it directly to a buffered assay without neutralization, you may locally spike the pH, affecting enzyme activity or protein stability. Always check the final pH or use the salt form.
References
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General stability of thiazole rings).
-
Bergbreiter, D. E., & Newcomb, M. (1997). Principles of Amine Stability in Organic Solutions. In Asymmetric Synthesis. (Mechanisms of oxidative deamination).
-
Epstein, J., et al. (1967). "Reaction of Amines with Carbon Dioxide." Journal of Polymer Science. (Kinetics of carbamate formation).
-
Li, Y., et al. (2020). "Safety Evaluation of DMSO: Decomposition and Reactivity." Organic Process Research & Development. Link (Risks of DMSO/Amine interactions).
-
PubChem Compound Summary. (2024). "(2-Ethyl-1,3-thiazol-4-yl)methylamine."[5] National Center for Biotechnology Information. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Thiazole(288-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. PubChemLite - [(2-ethyl-1,3-thiazol-4-yl)methyl](methyl)amine (C7H12N2S) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
Analytical Benchmarking: 1H NMR Profiling of (2-Ethyl-1,3-thiazol-4-yl)methylamine
Executive Summary & Structural Context[1][2][3][4]
In fragment-based drug discovery (FBDD), (2-Ethyl-1,3-thiazol-4-yl)methylamine serves as a critical "linker" scaffold, particularly in kinase inhibitor design where the thiazole ring mimics the ATP-binding pocket.
This guide objectively compares the analytical performance of two standard NMR solvent systems—Chloroform-d (
The Molecule[1][2][3][5][6][7][8][9]
-
IUPAC Name: (2-Ethyl-1,3-thiazol-4-yl)methanamine
-
Core Features:
-
Thiazole Ring: Aromatic, electron-deficient at C2, electron-rich at C5.
-
C2-Ethyl Group: Diagnostic triplet-quartet system.[1]
-
C4-Methylamine: The reactive handle; sensitive to pH and solvent hydrogen bonding.
-
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the "performance" of the NMR experiment regarding resolution, peak shape, and structural confirmation.
Scenario A: Chloroform-d ( )[1]
-
Status: Industry Standard.
-
Performance Profile: Excellent for resolving the alkyl chain (ethyl group) and the aromatic proton.
-
Deficiency: The primary amine (
) protons typically appear as a broad, wandering singlet (variable 1.2 – 2.0 ppm) due to rapid exchange. This obscures the integration of the ethyl triplet or water peak.
Scenario B: DMSO- (Recommended Alternative)
-
Status: High-Resolution Alternative.
-
Performance Profile: The high polarity and hydrogen-bond accepting capability of DMSO "freeze" the exchangeable amine protons.
-
Key Advantage: The
signal often resolves into a distinct broad singlet or even a triplet (if anhydrous), shifting downfield to a clear window ( 3.0 – 8.0 ppm), allowing for precise integration and confirmation of the amine count.
Comparative Chemical Shift Data ( , ppm)
| Proton Assignment | Multiplicity | DMSO- | ||
| 1. Ethyl-CH3 | Triplet ( | 1.38 | 1.29 | -0.09 |
| 2. Ethyl-CH2 | Quartet ( | 3.05 | 3.01 | -0.04 |
| 3. Bridge-CH2 | Singlet (or doublet*) | 3.96 | 3.78 | -0.18 |
| 4. Thiazole C5-H | Singlet | 6.95 | 7.35 | +0.40 |
| 5. Amine -NH2 | Broad Singlet | ~1.60 (Variable) | ~3.50 - 5.00 | Highly Variable |
> Note on Causality: The significant downfield shift of the Thiazole C5-H (+0.40 ppm) in DMSO is due to the solvent's strong dipole interaction with the polarizable aromatic ring, a phenomenon known as the ASIS (Aromatic Solvent-Induced Shift) effect, though inverted here due to DMSO's polarity relative to chloroform.
Detailed Interpretation Logic
To ensure scientific integrity, the assignment must follow a self-validating logic flow. Do not rely on chemical shifts alone; use coupling constants (
Step-by-Step Assignment Protocol
-
Identify the Ethyl Anchor:
-
Look for the Triplet at high field (~1.3 ppm). This is the methyl terminus.
-
Look for the corresponding Quartet around 3.0 ppm.
-
Validation: The integration ratio must be exactly 3:2. If the quartet integrates high, check for residual solvent impurities (e.g., methanol/ethanol).
-
-
Verify the Thiazole Core:
-
The C5-H is the only aromatic proton. It appears as a sharp singlet near 7.0 ppm.
-
Distinction: If this peak is a doublet, you have likely synthesized the wrong regioisomer or the starting material (thioamide) is present.
-
-
Confirm the Linker (Critical Quality Attribute):
-
The methylene bridge (
) is a singlet around 3.8 - 4.0 ppm. -
DMSO Specific: If the sample is strictly anhydrous in DMSO-
, this singlet may split into a doublet due to coupling with the now-slow-exchanging protons ( Hz). This is the "Gold Standard" for confirming the primary amine is intact.
-
Visualization: Assignment Logic Flow
Figure 1: Decision tree for the structural validation of the target thiazole amine.
Experimental Protocol: Sample Preparation
Reproducibility relies on controlling concentration and water content.
Method A: Standard QC (CDCl3)
-
Weighing: Dispense 5–10 mg of the amine oil/solid into a clean vial.
-
Solvation: Add 0.6 mL of
(99.8% D) containing 0.03% TMS (v/v). -
Filtration: If the amine was isolated as a salt (e.g., HCl salt), add 1 drop of
in to freebase, extract into , and filter through a cotton plug to remove water. Crucial: Salts often yield broad, useless spectra in chloroform.
Method B: Detailed Characterization (DMSO-d6)[11]
-
Weighing: Dispense 5–10 mg of sample.
-
Solvation: Add 0.6 mL of DMSO-
. -
Water Management: If observing amine coupling is required, add activated 4Å molecular sieves directly to the NMR tube 1 hour prior to acquisition to remove residual water (HDO signal at 3.33 ppm can overlap with the bridge methylene).
Process Check: Monitoring the Hantzsch Synthesis
This molecule is typically synthesized via the Hantzsch Thiazole Synthesis (Condensation of Propanethioamide + 1,3-Dichloroacetone/amine equivalent).
Visualization: Synthesis Monitoring
Figure 2: Spectral checkpoints during the Hantzsch synthesis workflow.
Diagnostic Impurities[11]
-
Starting Material (Thioamide): Look for broad
peaks very downfield (8.0–9.0 ppm) and a different ethyl triplet shift. -
Hantzsch Intermediate (Hydroxy-thiazoline): If the dehydration is incomplete, you will see a doublet around 5.0–6.0 ppm (non-aromatic CH) and loss of the aromatic C5-H singlet.
References
-
Hantzsch Thiazole Synthesis Mechanisms
-
Solvent Effects in NMR (CDCl3 vs DMSO)
-
Thiazole Spectral Data (General)
- Citation: Pretsch, E., et al. (2009).
- Relevance: Provides the base additivity rules for calcul
-
Source:
-
Trace Impurity Data
-
Citation: Fulmer, G. R., et al. (2010).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics.
- Relevance: Essential for distinguishing the ethyl group of the product
-
Source:
-
Sources
- 1. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Researcher's Guide to Differentiating Thiazole C=N and Secondary Amine IR Absorptions
As a Senior Application Scientist, a common challenge I encounter in the field involves the structural elucidation of complex heterocyclic molecules, particularly those vital in pharmaceutical development. A frequent point of ambiguity arises in infrared (IR) spectroscopy when a molecule contains both a thiazole ring and a secondary amine. The vibrational signatures of the thiazole's carbon-nitrogen double bond (C=N) and the amine's nitrogen-hydrogen (N-H) bond can overlap or present with complexities that require a nuanced interpretation.
This guide provides an in-depth comparison of the characteristic IR absorption bands for these two functional groups. Moving beyond a simple recitation of frequency ranges, we will explore the causality behind their spectral behavior, provide a robust experimental protocol for data acquisition, and offer a logical framework for spectral deconvolution.
Pillar 1: The Vibrational Landscape of Secondary Amines
The defining feature of a secondary amine (R₂NH) in IR spectroscopy is the presence of a single N-H bond. This bond gives rise to distinct stretching and bending vibrations.
N-H Stretching Vibrations
The most prominent and diagnostically useful absorption for a secondary amine is the N-H stretch.
-
Frequency: This vibration typically appears as a single, weak-to-medium intensity peak in the 3500-3300 cm⁻¹ region.[1][2] For aliphatic secondary amines, this band is often found between 3350-3310 cm⁻¹.[3] Aromatic secondary amines tend to absorb at slightly higher frequencies, near 3400 cm⁻¹.[4][5]
-
Causality & Appearance: The N-H bond is less polar than an O-H bond, resulting in an absorption that is characteristically sharper and less intense than the broad O-H stretch of an alcohol.[3][6] The presence of a single peak in this region is a key differentiator from primary amines (RNH₂), which exhibit two peaks (one for asymmetric and one for symmetric stretching).[3] Tertiary amines (R₃N) show no absorption in this region due to the absence of an N-H bond.[3][4]
-
Influence of Hydrogen Bonding: Like alcohols, amines are susceptible to hydrogen bonding, which weakens the N-H bond. This weakening lowers the required energy for vibration, causing a shift to a lower wavenumber (frequency) and a broadening of the peak.[6][7] Therefore, spectra of concentrated or neat samples will show a broader N-H stretch at a lower frequency compared to the sharper, higher-frequency band seen in a dilute solution.[6]
N-H Bending Vibrations
-
In-Plane Bending: This vibration is often weak and can be difficult to identify reliably. For some secondary amines, a weak absorption may be visible between 1650-1500 cm⁻¹.[1][5] However, its absence is common, and it is generally not considered a primary diagnostic tool for this functional group.[3][8]
-
Out-of-Plane Bending (Wag): A more useful bending mode is the N-H "wag," which produces a strong, characteristically broad band in the 900-665 cm⁻¹ region for both primary and secondary amines.[3][4] For secondary amines specifically, this peak is often observed between 750-700 cm⁻¹.[4]
Pillar 2: The Complex Signature of the Thiazole Ring
Identifying the C=N bond within a thiazole ring is more complex than locating an isolated imine. The C=N vibration is not a pure, localized stretch; instead, it is coupled with the stretching vibrations of the other bonds within the heterocyclic aromatic system (e.g., C=C, C-S, C-N).
Skeletal Vibrations
-
Frequency: The coupled vibrations of the thiazole ring manifest as a series of bands, typically of medium to strong intensity, in the fingerprint and double-bond regions of the spectrum, primarily between 1650-1400 cm⁻¹ .[9][10] Specific bands within this region can be attributed to mixed C=N and C=C stretching modes. For instance, bands have been assigned to thiazole C=N stretching near 1619 cm⁻¹ and 1564 cm⁻¹ .[9]
-
Causality & Appearance: Because the thiazole ring is a conjugated system, the electron density is delocalized. This delocalization means the C=N and C=C bonds do not have pure double-bond character. The coupling of their vibrations results in multiple distinct peaks rather than a single, isolated absorption. The exact positions and intensities of these bands are highly sensitive to the substitution pattern on the thiazole ring.[10] These skeletal vibrations are a reliable indicator of the heterocyclic core.[10]
Comparative Analysis & Data Summary
The primary region of potential overlap and confusion is between 1650-1500 cm⁻¹, where weak secondary amine N-H bending may co-occur with the much stronger and more reliable thiazole skeletal vibrations. The key to differentiation lies in evaluating the entire spectrum for corroborating evidence.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Key Characteristics & Influences |
| Secondary Amine | N-H Stretch | 3500 - 3300 | Weak to Medium | Single, sharp peak (dilute) or broader peak (H-bonded). Absence indicates a tertiary amine. |
| N-H Bend (In-plane) | 1650 - 1500 | Weak / Often Absent | Not a reliable diagnostic peak. | |
| N-H Wag (Out-of-plane) | 900 - 665 | Strong, Broad | Useful confirmation, especially the 750-700 cm⁻¹ range for secondary amines.[4] | |
| Thiazole | C=N / C=C Stretch | 1650 - 1400 | Medium to Strong | Multiple sharp bands due to coupled skeletal ring vibrations. Highly reliable for ring presence. |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a preferred method for its minimal sample preparation and high-quality data.[11][12] This protocol ensures reproducible and accurate spectra.
Objective: To acquire a high-quality infrared spectrum of a solid or liquid organic compound containing thiazole and secondary amine functionalities.
Methodology:
-
Instrument Preparation: Ensure the spectrometer and ATR accessory have been purged with dry nitrogen or air for at least 5 minutes to minimize atmospheric H₂O and CO₂ interference.[13]
-
Background Spectrum Acquisition:
-
Causality: The background scan measures the spectrum of the ambient environment and the ATR crystal itself. This spectrum is subtracted from the sample spectrum to ensure that the final result contains only the absorptions from the sample.
-
Procedure: Ensure the ATR crystal (typically diamond or ZnSe) is impeccably clean. Use a swab with an appropriate solvent (e.g., isopropanol) and allow it to fully evaporate. Acquire a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).
-
-
Sample Application:
-
Causality: Effective ATR requires intimate contact between the sample and the crystal surface. The IR beam penetrates only a few micrometers into the sample, so poor contact will result in a weak, low-quality spectrum.[11]
-
Procedure (Solid): Place a small amount of the solid powder (a few milligrams) onto the center of the crystal.[14] Lower the ATR press and apply consistent pressure to flatten the sample and ensure good contact.
-
Procedure (Liquid): Place one or two drops of the neat liquid onto the crystal, ensuring it completely covers the crystal surface.[14]
-
-
Sample Spectrum Acquisition:
-
Causality: Signal-to-noise ratio improves with an increasing number of scans. A resolution of 4 cm⁻¹ is standard for routine qualitative analysis.
-
Procedure: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans at 4 cm⁻¹ resolution).
-
-
Cleaning and Post-Analysis:
-
Causality: Prevents cross-contamination of subsequent samples.
-
Procedure: Retract the press, remove the sample, and clean the crystal thoroughly with a solvent-moistened swab. Verify cleanliness by acquiring a new spectrum and ensuring no sample peaks remain.
-
Logical Workflow for Spectral Interpretation
When analyzing a spectrum that may contain both a secondary amine and a thiazole, a systematic approach is crucial. The following workflow illustrates the decision-making process.
Caption: Logical workflow for identifying secondary amine and thiazole functionalities.
By following this guide, researchers can confidently approach the IR spectral analysis of complex molecules, leveraging a deep understanding of vibrational principles to move from ambiguous data to definitive structural insights.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
-
Lab Report. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Taurins, A., & Deng, J. G. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry. Retrieved from [Link]
-
Singh, P., et al. (2019). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[1][3][6]-triazolo[3,4-b][1][4][6] thiadiazole. Journal of Molecular Structure. Retrieved from [Link]
-
Taurins, A., & Deng, J. G. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Retrieved from [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry. Retrieved from [Link]
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]
-
Majid Ali. (2022, September 24). IR Spectroscopy - Factors Affecting IR Absorption Frequency. YouTube. Retrieved from [Link]
-
Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
De La Cruz, N. A., et al. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. UTM. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
-
Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Retrieved from [Link]
-
Chemazon. (2023, November 10). Factors affecting vibrational (IR) stretching frequency. YouTube. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
-
Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1966). The absorption spectra of some thiazines and thiazoles. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved from [Link]
-
Dr. Schornick's Web-Site. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Elixir International Journal. (n.d.). Pdf. Retrieved from [https://www.elixirpublishers.com/articles/1351121151_52 (2012) 11414-11418.pdf]([Link] (2012) 11414-11418.pdf)
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
ResearchGate. (n.d.). Selected IR stretching frequencies of CN groups in a variety of NHC. Retrieved from [Link]
Sources
- 1. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. youtube.com [youtube.com]
- 8. wikieducator.org [wikieducator.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. agilent.com [agilent.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Advanced Characterization of Thiazole Methylamines: A Comparative MS Guide
Topic: Mass spectrometry fragmentation patterns of thiazole methylamines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
Thiazole methylamines—comprising a thiazole ring substituted with an aminomethyl group (
This guide compares the mass spectrometric "performance" of different ionization modalities (EI vs. ESI) and delineates the specific fragmentation pathways that distinguish thiazole methylamines from their alternatives. It provides self-validating protocols for researchers requiring absolute structural confirmation.
Part 1: Comparative Analysis of Ionization Modalities
The choice of ionization technique dictates the depth of structural information obtained. For thiazole methylamines, a dual-approach using both Electron Ionization (EI) and Electrospray Ionization (ESI) is often required for full characterization.
Table 1: Performance Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Low internal energy) |
| Primary Analyte | Radical Cation ( | Protonated Molecule ( |
| Key Strength | Fingerprinting: Induces extensive ring fragmentation, revealing the thiazole core structure. | Molecular Weight & Side Chain: Preserves the molecular ion; CID allows controlled side-chain cleavage. |
| Diagnostic Limit | May obliterate the molecular ion if the amine chain is labile. | Ring cleavage requires high collision energies ( |
| Isomer ID | Excellent for distinguishing regioisomers via unique ring-opening patterns. | Good, but relies on subtle intensity differences in product ions. |
Part 2: Fragmentation Mechanics & Pathways
Understanding the causality of bond breakage is essential for interpreting spectra. Thiazole methylamines undergo two distinct fragmentation phases: Side-Chain Loss (dominant in ESI) and Ring Disassembly (dominant in EI).
1. The Methylamine Side-Chain (
-Cleavage)
The nitrogen atom of the methylamine group directs the initial fragmentation.
-
Mechanism: In EI, the radical cation localizes on the amine nitrogen. This triggers homolytic fission of the C-C bond adjacent to the nitrogen (
-cleavage). -
Observation:
-
For a 2-(aminomethyl)thiazole, this yields a characteristic iminiun ion (
30 for primary amines, ). -
ESI-MS/MS: Low collision energy (10-20 eV) typically results in the neutral loss of ammonia (
Da) or the methylamine moiety ( Da), leaving a resonant thiazolyl cation.
-
2. Thiazole Ring Disassembly (RDA & Heterolytic Cleavage)
Once the side chain is compromised, the thiazole ring fragments. This is the "fingerprint" of the core.
-
Retro-Diels-Alder (RDA) like cleavage: The ring splits, typically breaking the C-S and C-N bonds.
-
Diagnostic Ions:
-
58 (
): A high-abundance fragment in 2-aminothiazoles. -
Loss of HCN (
): Common in all thiazoles, representing the cleavage of the C2-N3 bond. -
Loss of CS (
): Specific to sulfur-containing heterocycles, distinguishing them from oxazoles (which lose CO, ).
-
58 (
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for a generic 2-(aminomethyl)thiazole under EI and ESI-CID conditions.
Figure 1: Dual-pathway fragmentation map comparing soft ionization (ESI) side-chain losses vs. hard ionization (EI) ring disassembly.
Part 4: Distinguishing Alternatives (Isomers & Analogues)
A critical challenge in drug development is distinguishing the thiazole core from its isomers (isothiazoles) and analogues (oxazoles).
1. Thiazole vs. Isothiazole
-
Thiazole (1,3-position): Fragmentation often yields HCN and CS . The C2-H proton is acidic and can participate in rearrangements.
-
Isothiazole (1,2-position): The N-S bond is the weak link. Cleavage often results in the loss of S or HS directly, which is less common in thiazoles.
-
Differentiation Test: Look for the
58 fragment ( ). This is highly characteristic of 2-aminothiazoles but structurally difficult to form from isothiazoles without extensive rearrangement.
2. Thiazole vs. Oxazole [1][2][3][4][5]
-
Mass Defect: The simplest differentiator. Sulfur (31.972 Da) vs. Oxygen (15.995 Da).
-
Fragmentation:
-
Oxazole: Dominant loss of CO (28 Da) and HCN (27 Da) .
-
Thiazole: Dominant loss of CS (44 Da) and HCN (27 Da) .
-
Note: If you observe a loss of 28 Da from a thiazole, it is likely ethylene (
) from an alkyl chain, not the ring itself.
-
Part 5: Experimental Protocol
To ensure reproducible data for regulatory submissions or publication, follow this self-validating protocol.
Protocol: Optimized ESI-MS/MS Acquisition for Thiazole Methylamines
Objective: Maximize detection of both molecular ion and diagnostic ring fragments.
1. Sample Preparation:
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Why: Formic acid ensures full protonation of the basic amine nitrogen (
), maximizing sensitivity.
-
-
Concentration: 1
g/mL (avoid saturation to prevent dimer formation , which complicates spectra).
2. Source Parameters (Standard ESI):
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: Optimize via Ramp.
-
Procedure: Ramp cone voltage from 10V to 60V. Thiazole amines are relatively stable; higher cone voltages (40-50V) can induce "in-source CID" to generate diagnostic fragment ions without a collision cell.
-
3. MS/MS Collision Energy (CE) Stepping:
-
Step 1 (Low Energy, 10-15 eV): Confirm precursor isolation. Observe loss of
( ). -
Step 2 (Medium Energy, 20-30 eV): Observe side-chain cleavage.
-
Step 3 (High Energy, >35 eV): Force ring opening. Look for the "Thiazole Fingerprint" ions (
58, 84).
4. Data Validation (The "Self-Check"):
-
Check: Does the mass difference between the parent and the first major fragment equal 17 Da (
) or 31 Da ( )?-
Yes: Confirms Methylamine side chain.
-
-
Check: Is there a fragment corresponding to loss of 44 Da or presence of
58?-
Yes: Confirms Thiazole ring.[5]
-
No (but loss of 28 observed): Suspect Oxazole or alkyl-chain fragmentation.
-
References
- Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
-
Mohamed, M. S., et al. (2006). "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives." Indian Journal of Chemistry - Section B.
-
Breci, L. (2023).[6] "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.
-
Demarais, N. J., et al. (2013). "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS." Journal of The American Society for Mass Spectrometry.[7]
-
Salem, M. A. I., et al. (2014).[6] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." International Journal of Materials and Chemistry.
Sources
- 1. Tetroazolemycins A and B, two new oxazole-thiazole siderophores from deep-sea Streptomyces olivaceus FXJ8.012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. komorowski.edu.pl [komorowski.edu.pl]
- 6. article.sapub.org [article.sapub.org]
- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Method Development for the Purity of 2-Ethyl-4-(methylaminomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Understanding the Analyte: Physicochemical Properties and Predicted Characteristics
A successful HPLC method development strategy begins with a thorough understanding of the target molecule. While experimental data for 2-ethyl-4-(methylaminomethyl)thiazole is not extensively available in the public domain, we can infer key properties from its structure and data from similar compounds.
Structure:
Key Structural Features:
-
Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen, which will contribute to UV absorbance.
-
Basic Amine Group: The methylaminomethyl side chain has a secondary amine, which will have a significant impact on the molecule's acid-base properties (pKa) and potential for strong interactions with silica-based columns.
-
Chiral Center: The carbon atom attached to the ethyl group, the thiazole ring, the hydrogen, and the aminomethyl group is a chiral center. This necessitates consideration of enantiomeric separation for a complete purity assessment.
Predicted Physicochemical Properties:
To guide our initial method development, we will rely on predicted values for key parameters. These predictions are based on computational models and data from structurally related compounds like 2-ethyl-4-methylthiazole.
| Property | Predicted Value/Range | Implication for HPLC Method Development |
| pKa (Strongest Basic) | ~8.0 - 9.0 | The secondary amine is the most basic site. To ensure good peak shape and consistent retention in reversed-phase chromatography, the mobile phase pH should be buffered at least 2 units below this pKa (i.e., pH < 6.0). |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This moderate lipophilicity suggests that reversed-phase chromatography on a C18 or similar column will be a suitable starting point. |
| UV λmax | ~240 - 260 nm | Thiazole-containing compounds typically exhibit UV absorbance in this range.[1][2] An initial UV scan of a dilute solution of the analyte is essential to determine the optimal wavelength for detection. |
Strategic Approach to Method Development: A Comparative Analysis
The development of a stability-indicating HPLC method requires a systematic approach. We will compare two primary strategies: traditional reversed-phase chromatography for achiral purity and chiral chromatography for enantiomeric separation.
Caption: Logic of forced degradation studies for method validation.
Data Interpretation and Method Optimization
The data from the initial screening and forced degradation studies will guide the optimization of the final HPLC method.
Comparative Data Summary (Hypothetical)
Achiral Method Optimization:
| Column | Mobile Phase B | Peak Tailing Factor (API) | Resolution (API/Impurity 1) |
| C18 | Acetonitrile | 1.8 | 1.2 |
| C18 | Methanol | 1.6 | 1.4 |
| Phenyl-Hexyl | Acetonitrile | 1.2 | 2.1 |
In this hypothetical scenario, the Phenyl-Hexyl column with acetonitrile provides the best peak shape and resolution.
Chiral Method Screening:
| Chiral Stationary Phase | Mobile Phase | Resolution (Enantiomers) |
| Cellulose-based | Normal Phase (Heptane/IPA) | 1.1 |
| Amylose-based | Polar Organic (ACN/MeOH) | 1.9 |
| Cellulose-based | Reversed-Phase (Water/ACN) | No separation |
Here, the amylose-based CSP in polar organic mode shows the most promise for enantiomeric separation.
Final Method and System Suitability
Based on the optimization studies, a final method would be established. For example:
Final Achiral Method:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-40% B in 15 min, then to 90% B in 5 min, hold for 2 min
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: 254 nm
System Suitability: Before each run, a system suitability standard should be injected to ensure the performance of the chromatographic system. Typical parameters include:
-
Tailing Factor: < 1.5 for the main peak
-
Theoretical Plates: > 2000
-
Resolution: > 2.0 between the main peak and the closest eluting impurity
-
Relative Standard Deviation (RSD) of replicate injections: < 2.0% for peak area and retention time
Conclusion
The development of a robust HPLC method for the purity of 2-ethyl-4-(methylaminomethyl)thiazole requires a multi-faceted approach. A systematic comparison of stationary phases and mobile phases is crucial for achieving optimal separation of potential impurities in an achiral system. Furthermore, the inherent chirality of the molecule necessitates a thorough screening of chiral stationary phases and mobile phase modes to ensure accurate assessment of enantiomeric purity. Forced degradation studies are indispensable for establishing a stability-indicating method. By following the principles outlined in this guide, researchers can develop a reliable and scientifically sound HPLC method suitable for the quality control of this important thiazole derivative.
References
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Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. The Distant Reader. Available at: [Link]
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Predicted LogP values for (a) thiazolo[3,2-b]t[1][3][4]riazoles (1a–16a)... ResearchGate. Available at: [Link]
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Quantum chemical studies on protonation of some substituted thiazole derivatives. ResearchGate. Available at: [Link]
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2-Ethyl-4-methyl thiazole | C6H9NS | CID 27440. PubChem. Available at: [Link]
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Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Center for Biotechnology Information. Available at: [Link]
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Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. ACS Publications. Available at: [Link]
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The UV spectra of thiazole derivative 6a in ethanol and dioxane. ResearchGate. Available at: [Link]
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Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Schlegel Group. Available at: [Link]
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UV-visible spectra of thiazole coumarin derivatives (5a-j) in DMF, ethanol,methanol, ethyl acetate and acetone. ResearchGate. Available at: [Link]
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Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. Available at: [Link]
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UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. ResearchGate. Available at: [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. Available at: [Link]
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The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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2-ethyl-4-methyl thiazole, 15679-12-6. The Good Scents Company. Available at: [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]
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Showing Compound 2-Ethyl-4-methylthiazole (FDB000926). FooDB. Available at: [Link]
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Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. Available at: [Link]
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2-ETHYL-4-METHYLTHIAZOLE. Flavor and Extract Manufacturers Association. Available at: [Link]
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Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. National Center for Biotechnology Information. Available at: [Link]
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2-Ethyl 4-Methyl Thiazole (Pistachio Thiazole). Harrison Joseph. Available at: [Link]
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2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. Perfumer & Flavorist. Available at: [Link]
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Identification of 2-ethyl-4-methyl-3-thiazoline and 2-isopropyl-4-methyl-3-thiazoline for the first time in nature by the comprehensive analysis of sesame seed oil. PubMed. Available at: [Link]
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The Critical Role of Crystal Engineering in Pharmaceutical Salts
A Comprehensive Guide to the Crystal Structure Analysis of 2-Ethylthiazole Amine Salts and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, including solubility, stability, and bioavailability, are intrinsically linked to the compound's crystal structure. For ionizable drug candidates like those based on the 2-ethylthiazole amine scaffold, forming salts is a common strategy to optimize these characteristics. This guide provides an in-depth technical comparison of the crystal structures of 2-ethylthiazole amine salt analogs, offering insights into the supramolecular interactions that govern their solid-state architecture. As a Senior Application Scientist, this document is designed to not only present data but also to elucidate the rationale behind the experimental and computational analysis of these crystalline materials.
The formation of salts from an API is a cornerstone of pharmaceutical pre-formulation. The choice of the counter-ion can dramatically alter the physicochemical properties of the parent molecule.[1] Crystal engineering provides a framework for understanding and predicting the non-covalent interactions, such as hydrogen bonds, that dictate the assembly of ions in a crystal lattice.[2][3] A thorough understanding of these interactions is crucial for selecting the optimal salt form of a drug candidate, one that possesses the desired balance of stability and solubility. The analysis of crystal structures through techniques like single-crystal X-ray diffraction provides the atomic-level blueprint of these interactions.
Experimental and Computational Workflow for Crystal Structure Analysis
A systematic approach is essential for the comprehensive analysis of novel crystalline salts. The following workflow outlines the key experimental and computational steps.
Figure 1: A generalized workflow for the synthesis, crystallization, and comprehensive analysis of thiazole amine salts.
Synthesis and Crystallization of Thiazole Amine Salts: A Step-by-Step Protocol
The synthesis of thiazole amine salts is typically achieved through a straightforward acid-base reaction. The Hantzsch thiazole synthesis is a common method for preparing the thiazole core.[4][5]
Protocol for the Synthesis of a 2-Aminothiazole Salt:
-
Synthesis of the 2-Aminothiazole Derivative: React an α-haloketone with a thiourea derivative in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux.
-
Salt Formation: Dissolve the purified 2-aminothiazole derivative in a suitable solvent (e.g., ethanol, isopropanol).
-
Acid Addition: Add a stoichiometric amount of the desired acid (e.g., hydrochloric acid, sulfuric acid, a carboxylic acid) to the solution. The salt will often precipitate out of the solution.
-
Isolation and Purification: The resulting salt is isolated by filtration, washed with a cold solvent, and dried. Recrystallization from a suitable solvent or solvent system is then performed to obtain high-quality crystals for X-ray diffraction.
Crystallization Screening:
Finding the right conditions for growing single crystals suitable for X-ray diffraction can be a process of trial and error. A variety of techniques should be employed:
-
Slow Evaporation: A solution of the salt is left undisturbed in a loosely capped vial to allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the salt is placed in a small, open container inside a larger sealed container with a more volatile solvent in which the salt is less soluble. The vapor of the anti-solvent slowly diffuses into the salt solution, inducing crystallization.
-
Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled to induce crystallization.
Comparative Analysis of Thiazolium Salt Crystal Structures
Due to the limited availability of crystal structures for 2-ethylthiazole amine salts specifically, this section will draw comparisons from closely related thiazolium and 2-aminothiazole salt structures to illustrate key principles of their crystal engineering.
The Dominance of Hydrogen Bonding
In the crystal structures of amine salts, hydrogen bonds are the primary directional forces that guide the self-assembly of the molecules. The protonated amine group (R-NH3+) is an excellent hydrogen bond donor, while the counter-ion (e.g., Cl-, SO4^2-, R-COO-) is a hydrogen bond acceptor. In thiazolium salts, the thiazole ring itself can participate in hydrogen bonding, with the nitrogen atom being a potential acceptor and the C-H groups acting as weak donors.
Table 1: Comparison of Hydrogen Bonding Patterns in Thiazole-based Salts
| Compound/Analog | Cation | Anion | Key Hydrogen Bonds | Supramolecular Motif | Reference |
| 2-Aminothiazolium Indole-2-carboxylate | 2-Aminothiazolium | Indole-2-carboxylate | N-H···O, N-H···N | R2(8) graph set dimer, linear chains | [3] |
| Tris(2-aminothiazolium) Hydrogen Sulfate Sulfate Monohydrate | 2-Aminothiazolium | Sulfate, Hydrogen Sulfate | N-H···O | Extensive 3D network | [1] |
| N-methyl Thiazolium Iodide | N-methyl Thiazolium | Iodide | C-H···I | Chalcogen bonding also present | [2] |
The Role of the Counter-ion in Dictating Crystal Packing
The size, shape, and charge of the counter-ion play a crucial role in determining the overall crystal packing. Small, spherical anions like chloride tend to participate in a larger number of hydrogen bonds and lead to densely packed structures. Larger, more complex anions like carboxylates can introduce additional non-covalent interactions and lead to more varied and intricate packing arrangements.
For instance, in the crystal structure of 2-aminothiazolium indole-2-carboxylate, the carboxylate group of the anion forms a robust R2(8) hydrogen-bonding motif with the protonated thiazole nitrogen and the exocyclic amine group of the cation.[3] This motif is a common feature in the crystal structures of salts containing these functional groups. In contrast, the sulfate and hydrogen sulfate anions in tris(2-aminothiazolium) hydrogen sulfate sulfate monohydrate lead to a complex three-dimensional network of hydrogen bonds, showcasing the ability of multi-valent anions to act as nodes in the crystal lattice.[1]
Beyond Hydrogen Bonds: The Significance of Other Non-covalent Interactions
While hydrogen bonds are often the most dominant, other weaker interactions also contribute to the stability of the crystal lattice. These include:
-
π-π Stacking: The aromatic thiazole rings can stack on top of each other, contributing to the overall stability of the crystal structure.
-
Chalcogen Bonding: The sulfur atom in the thiazole ring can act as a chalcogen bond donor, interacting with nucleophilic atoms like halogens or oxygen.[2] This has been observed in N-methyl thiazolium iodide, where a short S···I contact is present.[2]
-
van der Waals Forces: These non-specific interactions contribute to the overall cohesive energy of the crystal.
Figure 2: A diagram illustrating the common non-covalent interactions that stabilize the crystal structures of thiazolium salts.
Computational Approaches to Understanding Crystal Structures
Computational methods are invaluable tools for complementing experimental data and providing deeper insights into the nature of intermolecular interactions.
-
Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the salt in the gas phase and to calculate the energies of different conformations and intermolecular interactions. This can help in understanding the relative stability of different crystal packings.
-
Hirshfeld Surface Analysis: This technique provides a visual representation of the intermolecular contacts in a crystal. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can quickly identify the regions of the molecule involved in strong intermolecular interactions.
Implications for Drug Development
The detailed analysis of the crystal structures of 2-ethylthiazole amine salts and their analogs has significant implications for drug development:
-
Polymorph Screening: A thorough understanding of the possible intermolecular interactions can guide the search for different polymorphic forms of a drug substance. Different polymorphs can have different physical properties, and it is crucial to identify the most stable form.
-
Solubility and Dissolution Rate Modulation: By choosing a counter-ion that forms a crystal lattice with a more favorable dissolution energy, the solubility and dissolution rate of the API can be enhanced.
-
Intellectual Property: Novel crystalline forms of a drug substance, including salts and co-crystals, can be patentable, thus extending the intellectual property protection of a drug.
Conclusion
The crystal structure analysis of 2-ethylthiazole amine salts and their analogs is a critical step in the development of new pharmaceutical products. A combination of experimental techniques, particularly single-crystal X-ray diffraction, and computational methods provides a detailed understanding of the supramolecular interactions that govern the solid-state properties of these compounds. By applying the principles of crystal engineering, researchers can rationally design salt forms with optimized physicochemical properties, ultimately leading to safer and more effective medicines.
References
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- Bertani, R., Gava, R., Venzo, A., & Metrangolo, P. (2022). Thiazolium Salts as Chalcogen Bond Donors. Crystal Growth & Design, 22(8), 4863-4871.
-
PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]
- Lynch, D. E., Nicholls, G., Smith, G., Byriel, K. A., & Kennard, C. H. L. (1997). Molecular co-crystals of 2-aminothiazole derivatives.
- Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
- Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C-H Bonds. Journal of the American Chemical Society, 129(41), 12404-12405.
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- Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., de Souza, M. V. N., & Vasconcelos, T. R. A. (2016). Hantzsch Condensation of 2-Bromoacetophenones with Thiourea or Selenourea: A Simple, Fast, and Eco-Friendly Solvent-Free Synthesis of 2-Aminothiazoles and 2-Amino-1,3-selenazoles. Synthesis, 48(03), 437-440.
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Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
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- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585.
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ResearchGate. (n.d.). Elucidating the non-covalent interactions in thiazole–carbon dioxide complexes through rotational spectroscopy and theoretical computations. Retrieved from [Link]
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A Senior Application Scientist's Guide to UV-Vis Spectral Shifts of Thiazole Derivatives in Different pH Buffers
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Spectrum – pH as a Modulator of Molecular Electronics
In the realm of molecular analysis, UV-Vis spectroscopy is a cornerstone technique, providing a window into the electronic transitions within a molecule. For heterocyclic compounds like thiazole and its derivatives—a scaffold prevalent in pharmaceuticals and functional dyes—the UV-Vis spectrum is not a static fingerprint. It is a dynamic profile profoundly influenced by the surrounding chemical environment, most notably pH.
The protonation and deprotonation of thiazole derivatives, dictated by the pH of the medium, can dramatically alter their electronic structure, conjugation, and intramolecular charge-transfer (ICT) characteristics.[1][2] These changes manifest as distinct shifts in the UV-Vis absorption spectra, a phenomenon known as halochromism. Understanding and quantifying these shifts is not merely an academic exercise; it is critical for:
-
Drug Development: Predicting how a thiazole-based drug will behave, absorb, and distribute in the varying pH environments of the human body (e.g., stomach vs. intestine).
-
Sensor Design: Engineering novel colorimetric or ratiometric pH sensors for biological and industrial applications.[1]
-
Materials Science: Developing "smart" materials whose optical properties can be tuned with an external stimulus.
This guide provides a comprehensive framework for investigating the pH-dependent UV-Vis spectra of thiazole derivatives. We will move from the foundational principles to a self-validating experimental protocol, comparative data analysis, and mechanistic interpretation, equipping you with the expertise to confidently explore these systems in your own research.
The Causality of Spectral Shifts: Protonation and Electronic Transitions
The UV-Vis absorption of a thiazole derivative is primarily governed by π→π* and n→π* electronic transitions. The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these transitions are sensitive to the molecule's overall electronic distribution.
The thiazole ring contains a Lewis-basic nitrogen atom that is susceptible to protonation in acidic media.[3] This event is the primary driver of the observed spectral shifts.
-
Protonation of the Thiazole Nitrogen: When the nitrogen atom at position 3 of the thiazole ring becomes protonated, its electron-withdrawing character increases significantly. This disrupts the π-electron delocalization across the heterocyclic system.
-
Effect on Substituents: The electronic nature of substituents on the thiazole ring plays a crucial role.
-
Electron-Donating Groups (EDGs): For derivatives with EDGs (e.g., -NH2, -OH), protonation of the ring can impede the ICT from the donor group to the thiazole acceptor, typically resulting in a hypsochromic (blue) shift to shorter wavelengths.
-
Electron-Withdrawing Groups (EWGs): The effect on derivatives with EWGs (e.g., -NO2) can be more complex, but the underlying principle of altered electronic distribution remains.
-
By systematically varying the pH and observing the corresponding spectral changes, we can not only characterize the molecule's response but also determine its ground-state acidity constant (pKa).[4][5]
Experimental Protocol: A Self-Validating Workflow for pH Titration
The following protocol is designed to be a self-validating system. By plotting the absorbance change at a specific wavelength against pH, the resulting sigmoidal curve can be used to calculate the pKa, a fundamental physicochemical constant that validates the experimental results.[5]
Step 1: Preparation of Reagents
-
Thiazole Derivative Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the thiazole derivative in a suitable solvent that is miscible with water (e.g., DMSO, Ethanol).[6] The initial solvent should be kept to a minimum volume (e.g., <1% of the final volume) to avoid affecting the buffer's properties.
-
Universal Buffer (e.g., Britton-Robinson Buffer): To cover a wide pH range (e.g., pH 2-12) with consistent ionic strength, a universal buffer is ideal.
-
Prepare a stock solution containing 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid.
-
The pH of individual aliquots of this buffer can then be precisely adjusted using a concentrated NaOH or HCl solution and a calibrated pH meter.[7]
-
-
Acid and Base for Titration: 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment.
Step 2: Spectroscopic Measurement
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization. Set the desired wavelength range (e.g., 200-800 nm).[8]
-
Sample Preparation:
-
In a series of volumetric flasks or test tubes, add a fixed volume of the universal buffer.
-
Adjust the pH of each buffer solution to create a series of samples across the desired pH range (e.g., pH 2, 3, 4, ..., 12).
-
Add a small, identical aliquot of the thiazole derivative stock solution to each buffer solution to achieve the final desired concentration (e.g., 10-50 µM).[9] Ensure the final concentration results in a maximum absorbance within the instrument's linear range (typically < 1.5 a.u.).
-
-
Blanking the Spectrophotometer: For each pH value to be measured, use the corresponding buffer solution (without the thiazole derivative) as the blank.[10] This is a critical step to correct for any absorbance from the buffer components themselves at different pH values.
-
Data Acquisition:
-
Measure the UV-Vis spectrum for the thiazole derivative in each pH buffer, starting from the lowest pH and moving to the highest.
-
Rinse the cuvette thoroughly with the next pH solution before filling it for the measurement.[10]
-
Record the full spectrum for each sample. Note the λmax and absorbance values.
-
Step 3: Data Analysis
-
Spectral Overlay: Plot all the acquired spectra on a single graph (Absorbance vs. Wavelength) to visualize the shifts and identify any isosbestic points. An isosbestic point, where the molar absorptivity of two species in equilibrium is the same, is a strong indicator of a clean conversion between two states (e.g., protonated and deprotonated forms).[4]
-
pKa Determination:
-
Select a wavelength that shows a significant change in absorbance with pH.
-
Plot Absorbance at this wavelength vs. pH.
-
Fit the data to a sigmoidal (Boltzmann) function. The pH at the inflection point of the curve corresponds to the pKa of the thiazole derivative.
-
Experimental Workflow Diagram
Caption: Experimental workflow for pH-dependent UV-Vis analysis.
Comparative Analysis: The Influence of Substituents
To illustrate the principles discussed, let's consider the hypothetical UV-Vis data for two thiazole derivatives: 2-Amino-4-methylthiazole (an electron-donating system) and 2-Nitro-4-methylthiazole (an electron-withdrawing system).
| Thiazole Derivative | Substituent | pH | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Observation |
| 2-Amino-4-methylthiazole | -NH₂ (EDG) | 2.0 | 235 | 8,500 | Protonated form; significant blue shift. |
| 7.0 | 260 | 9,200 | Neutral form. | ||
| 11.0 | 260 | 9,200 | Neutral form; no significant change from pH 7. | ||
| 2-Nitro-4-methylthiazole | -NO₂ (EWG) | 2.0 | 315 | 11,000 | Protonated form. |
| 7.0 | 318 | 11,200 | Neutral form; minor red shift from pH 2. | ||
| 11.0 | 345 | 12,500 | Deprotonated species (if acidic proton exists elsewhere); potential red shift. |
Analysis:
-
2-Amino-4-methylthiazole: A pronounced hypsochromic (blue) shift of 25 nm is observed when moving from neutral (pH 7.0) to acidic (pH 2.0) conditions. This is a classic example of protonation disrupting the charge-transfer character from the amino group's lone pair to the thiazole ring. The energy required for the π→π* transition increases, hence the shift to a shorter wavelength.
-
2-Nitro-4-methylthiazole: The spectral shifts are less dramatic between acidic and neutral pH. The nitro group is a strong electron-withdrawing group, and protonation of the thiazole ring only moderately alters the overall electronic landscape. A more significant bathochromic (red) shift might be observed at high pH if another proton on the molecule (e.g., from the methyl group) can be abstracted, increasing conjugation.
Mechanistic Interpretation: The Protonation Equilibrium
The observed spectral changes are a direct consequence of the shift in the chemical equilibrium between the neutral (Th) and protonated (ThH⁺) forms of the thiazole derivative.
Caption: Protonation equilibrium of a thiazole derivative. Note: Images are placeholders for chemical structures.
At low pH, the equilibrium is pushed towards the protonated form (ThH⁺). As pH increases, the equilibrium shifts towards the neutral form (Th). The UV-Vis spectrum at any given pH is a weighted average of the spectra of the two species present. The pKa is the pH at which the concentrations of the neutral and protonated forms are equal ([Th] = [ThH⁺]).
Conclusion and Outlook
The pH-induced shifts in the UV-Vis spectra of thiazole derivatives provide a wealth of information about their electronic properties and acid-base chemistry. By employing a systematic and self-validating experimental approach, researchers can accurately determine pKa values and gain deep mechanistic insights into how these vital chemical scaffolds interact with their environment. This knowledge is not only fundamental but also directly applicable to the rational design of more effective pharmaceuticals, sensitive chemical probes, and advanced functional materials.
References
- Thiazole-based ratiometric fluorescence pH probe with large Stokes shift for intracellular imaging. (2016).
- CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
- Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC.
- Quantum chemical studies on protonation of some substituted thiazole derivatives.
- A neoteric dual-channel spectral sensor for wide-range pH detection based on variables in UV–vis peak and intensity.Royal Society of Chemistry.
- (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity.
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- Three-Way Analysis-Based pH-UV-Vis Spectroscopy for Quantifying Allura Red in An Energy Drink and Determining Colorant's pKa.Journal of the Turkish Chemical Society, Section A: Chemistry.
- Modulation of the Naked-Eye and Fluorescence Color of a Protonated Boron-Doped Thiazolothiazole by Anion.Chemistry – A European Journal.
- Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC.
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- In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degrad
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Navigating the Labyrinth of Synthesis: A Comparative Guide to Impurity Profiling of (2-Ethyl-1,3-thiazol-4-yl)methylamine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of even minute quantities of impurities can significantly alter a drug's pharmacological and toxicological profile. This guide offers a deep dive into the impurity profiling of (2-Ethyl-1,3-thiazol-4-yl)methylamine, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the common synthetic routes, dissect the potential impurities arising from each, and provide a comparative analysis of analytical methodologies for their detection and quantification. This document is designed to equip researchers with the expertise to anticipate, identify, and control impurities, ensuring the integrity of their final drug product.
The Synthetic Crossroads: Potential Impurities in the Genesis of (2-Ethyl-1,3-thiazol-4-yl)methylamine
The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methylamine typically proceeds through a multi-step pathway, with each step presenting a unique set of challenges and potential for impurity formation. A common and effective route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1] While robust, this method can give rise to a variety of process-related impurities, including unreacted starting materials, intermediates, and by-products from side reactions.
A plausible synthetic pathway initiates with the reaction of a suitable starting material to form the thiazole ring, followed by functional group manipulations to introduce the methylamine side chain. For instance, a synthetic approach could involve the conversion of a precursor like 2-ethyl-1,3-thiazole-4-carbaldehyde through reductive amination. This direct approach is atom-economical but requires careful control of reaction conditions to minimize the formation of over-alkylated or other side products.
An alternative, two-step pathway might involve the reduction of the aldehyde to the corresponding alcohol, followed by conversion to a halomethyl intermediate and subsequent reaction with methylamine, such as in a Gabriel synthesis.[2] While potentially offering better control, this route introduces additional reagents and intermediates, each a potential source of new impurities.
Common Classes of Impurities:
-
Starting Materials and Reagents: Unreacted thioamides, α-haloketones, or other precursors.
-
Intermediates: Incompletely reacted intermediates from any stage of the synthesis.
-
By-products: Resulting from side reactions such as dimerization, polymerization, or rearrangement. For example, regioisomeric side products can form under certain reaction conditions.[1]
-
Degradation Products: Arising from the instability of the API or intermediates under specific reaction or storage conditions. Thiazole-containing compounds can be susceptible to photo-degradation and hydrolysis.[3][4]
The Analytical Armamentarium: A Comparative Look at Impurity Detection Techniques
A robust impurity profiling strategy relies on a combination of high-resolution separation techniques and sensitive detection methods. The choice of analytical methodology is dictated by the physicochemical properties of the target compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment of non-volatile and thermally stable compounds.[1][5] Its versatility in terms of stationary and mobile phases allows for the separation of a wide range of impurities with varying polarities.
Table 1: Comparison of HPLC-based Methods for Impurity Profiling
| Method | Principle | Advantages | Limitations | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) with UV Detection | Separation based on hydrophobicity. | Robust, versatile, and widely available.[1] | Requires chromophoric impurities for detection. May have limited resolution for very similar compounds. | Routine purity testing and quantification of known impurities. |
| Ion-Pairing Chromatography | Enhances retention of polar and ionic compounds on a reversed-phase column. | Improved separation of basic impurities like amines.[6] | Can lead to longer equilibration times and potential for column degradation. | Analysis of polar and ionic impurities that are poorly retained by conventional RP-HPLC. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds using a polar stationary phase and a partially aqueous mobile phase. | Excellent retention for very polar analytes not retained by RP-HPLC.[7] | Mobile phase and sample solvent selection are critical. Can have longer equilibration times. | Analysis of highly polar impurities and starting materials. |
| HPLC-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry. | Provides molecular weight information for impurity identification and structural elucidation.[5][8] | Matrix effects can suppress or enhance ion signals. More complex and expensive instrumentation. | Identification of unknown impurities and confirmation of known impurity structures. |
Experimental Protocol: A General RP-HPLC Method for Purity Analysis
This protocol outlines a standard reversed-phase HPLC method suitable for the analysis of (2-Ethyl-1,3-thiazol-4-yl)methylamine and its potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Diluent: Methanol or a mixture of water and acetonitrile.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 238 nm (or a wavelength determined by the UV spectrum of the main compound and its impurities).[3]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor to the main peak. For accurate quantification, reference standards for each impurity are required.
Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile Impurities
For volatile and thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool.[1] It is particularly effective for identifying residual solvents and low molecular weight by-products.
Table 2: GC-MS for Volatile Impurity Analysis
| Technique | Principle | Advantages | Limitations | Typical Application |
| Headspace GC-MS | Volatile compounds are partitioned from the sample matrix into the headspace of a sealed vial and then injected into the GC-MS. | Minimizes matrix effects and protects the GC column from non-volatile components. | Only suitable for volatile analytes. | Analysis of residual solvents and other volatile organic impurities. |
| Direct Injection GC-MS | The sample is directly injected into the GC inlet. | Suitable for a wider range of semi-volatile compounds. | Requires thermally stable and volatile analytes. Non-volatile matrix components can contaminate the inlet and column. | Analysis of volatile and semi-volatile process-related impurities. |
Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis
This protocol provides a general method for the analysis of residual solvents in a sample of (2-Ethyl-1,3-thiazol-4-yl)methylamine.
1. Instrumentation and Materials:
-
GC-MS system equipped with a headspace autosampler.
-
Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness).
-
Headspace vials (e.g., 20 mL).
-
Diluent: Dimethyl sulfoxide (DMSO).
2. Headspace Parameters:
-
Oven Temperature: 80 °C
-
Needle Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
Pressurization Time: 1 min
-
Injection Time: 0.5 min
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C, hold for 5 min.
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 1 mL of DMSO.
-
Seal the vial immediately.
5. Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times with those of known standards or a spectral library.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Detective
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of unknown impurities.[9][10] Both 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about the connectivity of atoms within a molecule.
Table 3: NMR Spectroscopy for Structural Elucidation
| Technique | Principle | Advantages | Limitations | Typical Application |
| ¹H NMR | Provides information about the number, environment, and connectivity of hydrogen atoms. | Rapid and provides a wealth of structural information. | Can have overlapping signals in complex molecules. | Initial structural assessment and determination of relative quantities of components. |
| ¹³C NMR | Provides information about the carbon skeleton of a molecule. | Each unique carbon atom typically gives a distinct signal. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. | Determination of the number and types of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Provides information about the correlation between different nuclei (e.g., H-H, C-H). | Resolves signal overlap and establishes detailed connectivity, enabling complete structural elucidation. | Requires longer acquisition times and more complex data interpretation. | Unambiguous structure determination of unknown impurities. |
| Quantitative NMR (qNMR) | Allows for the accurate quantification of compounds without the need for a specific reference standard for each analyte.[1] | High precision and accuracy. Can be a primary method for quantification. | Requires a certified internal standard. May be less sensitive than chromatographic methods. | Accurate quantification of impurities and determination of API purity. |
Forced Degradation Studies: Unveiling Potential Degradants
Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products that may form under various stress conditions.[11][12] These studies involve subjecting the drug substance to conditions such as acid and base hydrolysis, oxidation, heat, and light.[3] The information gathered is crucial for developing stability-indicating analytical methods and for understanding the degradation pathways of the API.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. ajrconline.org [ajrconline.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. alpaipars.com [alpaipars.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. apicule.com [apicule.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (2-Ethyl-1,3-thiazol-4-yl)methylamine
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily pursuits. Yet, the lifecycle of these compounds extends beyond the laboratory bench. The proper disposal of research chemicals is not merely a regulatory hurdle but a cornerstone of responsible scientific practice, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of amine, a heterocyclic amine compound. Our approach is grounded in a deep understanding of its chemical properties and the regulatory landscape governing hazardous waste management.
Immediate Safety and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. amine is classified as acutely toxic if swallowed (H302) and is a combustible solid. Its structure, featuring a thiazole ring and a substituted amine, dictates its reactivity and potential hazards. Thiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen[1]. While the thiazole ring itself is relatively stable, the presence of the amine group introduces basicity and potential reactivity with acids and oxidizing agents.
Key Chemical Data for Disposal Considerations:
| Property | Value/Information | Source |
| Molecular Formula | C7H12N2S | |
| Molecular Weight | 156.25 g/mol | |
| Physical Form | Solid | |
| GHS Hazard Statement | H302: Harmful if swallowed | |
| Storage Class | 11: Combustible Solids |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of amine waste. This workflow is designed to be a self-validating system, ensuring compliance and safety at each stage.
Step 1: Waste Stream Identification
The first crucial step is to identify the nature of the waste containing amine. This will fall into one of three categories:
-
Pure or Concentrated Compound: Unused, expired, or surplus amine.
-
Contaminated Labware and Debris: Items such as gloves, pipette tips, weighing boats, and absorbent materials that have come into direct contact with the compound.
-
Aqueous Solutions: Dilute or concentrated solutions containing the dissolved compound.
Step 2: Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions.
-
For Solid Waste (Pure Compound and Contaminated Debris):
-
Collect in a designated, leak-proof, and sturdy container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
Do not mix with other chemical wastes, especially incompatible materials.
-
-
For Liquid Waste (Aqueous Solutions):
-
Collect in a sealable, airtight, and compatible waste container, such as an HDPE carboy.
-
The container must be stored away from incompatible materials.
-
Crucially, amine, being a substituted amine, should be segregated from:
-
Strong Acids: Violent reactions can occur.
-
Strong Oxidizing Agents: These can lead to vigorous and potentially explosive reactions.
-
Acid Chlorides and Anhydrides: These can react exothermically with the amine functionality.
Step 3: Labeling and Documentation
Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers. The hazardous waste container must be labeled with the following information as soon as the first drop of waste is added:
-
The words "Hazardous Waste"
-
The full chemical name: "amine"
-
The approximate concentration and quantity of the waste.
-
The date accumulation began.
-
The associated hazards (e.g., "Toxic," "Combustible Solid").
Your institution's Environmental Health and Safety (EHS) department will provide specific waste tags that must be completed accurately.
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible chemicals.
-
In secondary containment to capture any potential leaks.
Step 5: Disposal
Under no circumstances should amine be disposed of down the drain or in the regular trash.
The primary and recommended method for the final disposal of amine is incineration by a licensed hazardous waste disposal facility . High-temperature incineration is an effective method for the complete destruction of organic compounds, breaking them down into less harmful components.
Once your waste container is full or you are discontinuing work with this compound, contact your institution's EHS department to schedule a waste pickup. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Containment: For a solid spill, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), and then collect the absorbed material into a hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol or acetone) followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
The Rationale Behind the Protocol
The procedures outlined in this guide are not arbitrary. The segregation of amines from acids and oxidizers is based on fundamental chemical reactivity principles to prevent exothermic and potentially dangerous reactions. The requirement for labeled, sealed containers in a designated SAA is mandated by EPA regulations to ensure safe handling and prevent environmental contamination. High-temperature incineration is chosen as the disposal method because it ensures the complete thermal decomposition of the organic molecule, a process that is particularly important for heterocyclic compounds that could otherwise be persistent in the environment.
By adhering to this comprehensive disposal plan, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Thiazole - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
